2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(4-chlorophenoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJMOPIBISVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482181 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25563-04-6 | |
| Record name | 2-(2-(4-Chlorophenoxy)phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes to facilitate understanding and replication.
Introduction
This compound, also known as Lonafenac, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its synthesis is of significant interest to the pharmaceutical industry. This guide outlines two principal methods for its preparation: the Ullmann condensation and the Willgerodt-Kindler reaction.
Synthesis Pathways
Two primary synthetic routes have been established for the preparation of this compound.
1. Ullmann Condensation Pathway: This is a direct, one-pot synthesis involving a copper-catalyzed nucleophilic aromatic substitution reaction.
2. Willgerodt-Kindler Reaction Pathway: This two-step pathway begins with the synthesis of an intermediate ketone via an Ullmann condensation, followed by its conversion to the final carboxylic acid using the Willgerodt-Kindler reaction.
The logical relationship between these pathways is illustrated below.
Caption: Overview of the primary synthesis pathways for this compound.
Pathway 1: Ullmann Condensation
This method provides a direct route to the target molecule through the copper-catalyzed coupling of p-chlorophenol and o-chlorophenylacetic acid.
Experimental Protocol
The following protocol is based on established laboratory procedures:
-
Reaction Setup: In a suitable reaction vessel, dissolve potassium carbonate (4.0 mol) in diethylene glycol dimethyl ether (1500 mL) at a temperature between 0-20 °C.
-
Addition of Reactants: Sequentially add p-chlorophenol (2.2 mol) and copper(I) bromide (0.04 mol) to the solution with stirring.
-
Initial Heating and Reagent Addition: Heat the mixture to 100 °C and add o-chlorophenylacetic acid (0.53 mol). Maintain this temperature and continue stirring for 1 hour.
-
Second Reagent Addition and Reaction: Add an additional portion of o-chlorophenylacetic acid (0.93 mol) and increase the temperature to 120-130 °C. The reaction is monitored by high-performance liquid chromatography (HPLC) and is typically complete after approximately 8 hours of stirring.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (700 mL) followed by 35% aqueous hydrochloric acid (650 mL) to adjust the pH of the aqueous layer to below 1.
-
Extraction: Dilute the mixture with water (500 mL) and extract the organic layer with toluene (400 mL, then 200 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer three times with water (500 mL each) and once with brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate.
-
Crystallization: Concentrate the dried organic layer to a residue of approximately 400 g. Add heptane (100 mL) dropwise while maintaining an internal temperature of about 70 °C until crystal precipitation occurs.
-
Isolation and Purification: Cool the mixture to 20-25 °C and collect the crystals by filtration. Wash the crystals with a 1:1 solvent mixture of heptane/toluene (100 mL).
-
Drying: Dry the product under pressure to yield this compound as a white solid.
Quantitative Data
| Parameter | Value | Reference |
| Yield | 68.8% | [1] |
| Purity | White solid | [1] |
| Reaction Time | ~9 hours | [1] |
Experimental Workflow
Caption: Step-by-step workflow for the Ullmann condensation synthesis.
Pathway 2: Willgerodt-Kindler Reaction
This pathway involves two major steps: the synthesis of 1-(2-(4-chlorophenoxy)phenyl)ethanone, followed by its conversion to the target carboxylic acid.
Step 1: Synthesis of 1-(2-(4-chlorophenoxy)phenyl)ethanone
This intermediate is synthesized via an Ullmann condensation.
-
Reaction Setup: Combine o-chloroacetophenone (500 g), p-chlorophenol (1000 g), sodium hydroxide (250 g), and copper powder (40 g) in a reaction vessel under a nitrogen atmosphere.
-
Reaction: Heat the mixture with stirring for 10 hours.
-
Work-up: After cooling to room temperature, pour the mixture into a 3N sodium hydroxide solution (2000 mL).
-
Extraction: Extract the product with a mixture of ethyl acetate and petroleum ether to obtain crude 1-(2-(4-chlorophenoxy)phenyl)ethanone, which can be used in the next step without further purification.
Step 2: Willgerodt-Kindler Reaction and Hydrolysis
The crude ketone from the previous step is converted to the final product.
-
Thioamide Formation: Reflux the crude 1-(2-(4-chlorophenoxy)phenyl)ethanone with sublimed sulfur (250 g) and morpholine (1000 g) for 5 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature. Add the cooled mixture to a solution of concentrated hydrochloric acid (1800 mL) and glacial acetic acid (1800 mL). The hydrolysis of the intermediate thioamide to the carboxylic acid is then carried out. While specific conditions can vary, a typical procedure would involve heating the mixture under reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up and Purification: After hydrolysis, the reaction mixture is cooled and the product is isolated by extraction with a suitable organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by recrystallization to afford this compound.
Quantitative Data
| Parameter | Step 1 | Step 2 |
| Yield | Not explicitly stated, but the product is used directly. | Not explicitly stated. |
| Purity | Crude product used directly. | Requires purification by recrystallization. |
| Reaction Time | 10 hours | 5 hours (reflux) + hydrolysis time |
Experimental Workflow
Caption: Workflow for the two-step Willgerodt-Kindler synthesis pathway.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClO₃ | [2] |
| Molecular Weight | 262.69 g/mol | [2] |
| Appearance | Light pinkish-beige solid | [2] |
| Melting Point | 120-122 °C | [2] |
| Boiling Point | 397.7 °C at 760 mmHg | [2] |
| Purity | ≥98.0% | [2] |
Spectroscopic Data (Predicted and Literature-Based)
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons in the range of δ 6.8-7.5 ppm, a singlet for the methylene (-CH₂) protons around δ 3.6 ppm, and a broad singlet for the carboxylic acid proton (-COOH) typically above δ 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbonyl carbon around δ 175-180 ppm, aromatic carbons between δ 115-160 ppm, and the methylene carbon around δ 40 ppm.
-
Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹, a C=O stretch around 1700 cm⁻¹, and C-O and C-Cl stretches in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 m/z) and other characteristic fragments.
Conclusion
This technical guide has detailed two primary and effective pathways for the synthesis of this compound. The Ullmann condensation offers a more direct, one-pot approach, while the Willgerodt-Kindler reaction provides an alternative two-step route. The choice of synthesis pathway may depend on the availability of starting materials, desired scale of production, and specific laboratory capabilities. The provided experimental protocols and data are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.
References
An In-depth Technical Guide on the Physicochemical Properties of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid (CAS No. 25563-04-6). This compound is a critical intermediate in the pharmaceutical industry, most notably in the manufacturing of Asenapine, an atypical antipsychotic medication.[1] This guide details its chemical identity, physical characteristics, and relevant experimental protocols. All quantitative data are summarized for clarity, and key processes are visualized to facilitate understanding for research and development purposes.
Chemical Identity and Structure
This compound is an organic compound featuring a chlorophenoxy group attached to a phenylacetic acid backbone.[1] Its unique structure makes it a valuable building block in multi-step pharmaceutical synthesis.[1]
-
IUPAC Name: 2-[2-(4-chlorophenoxy)phenyl]acetic acid[2]
-
Canonical SMILES: C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl[2]
-
InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N[2]
-
Synonyms: [o-(p-Chlorophenoxy)phenyl]-acetic Acid, 2-(4-chlorophenoxy)phenylacetic acid, 2-(4-chlorophenoxy)-benzeneacetic acid[1][2]
Physicochemical Properties
The physicochemical properties of a compound are crucial for determining its handling, processing, and behavior in biological systems. The properties of this compound are summarized below.
Data Summary
A compilation of the key quantitative physicochemical data is presented in Table 1.
| Property | Value | Source |
| Molecular Weight | 262.69 g/mol | [2][3][4] |
| Physical State | Light pinkish-beige solid | [1] |
| Melting Point | 120-122 °C | [1] |
| Boiling Point | 397.7 °C at 760 mmHg | [1] |
| Density | 1.317 g/cm³ | [1] |
| Flash Point | 194.3 °C | [1] |
| Purity/Assay | ≥98.0% | [1] |
| XLogP3-AA (Predicted) | 4.2 | [2] |
Solubility and Stability
Experimental Protocols
The determination of physicochemical properties relies on standardized experimental techniques. Below are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
This protocol describes the standard procedure for determining the melting point range of a solid organic compound.
Caption: Workflow for Melting Point Determination.
-
Sample Preparation: The solid sample of this compound is thoroughly dried to remove any solvent. It is then finely crushed into a powder to ensure uniform packing and heat transfer.
-
Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 3-5 mm.
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point (120-122°C).[1] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a standard method to assess the purity of a compound, ensuring it meets specifications (e.g., ≥98.0%).[1]
-
Standard and Sample Preparation: A standard solution is prepared by dissolving a known weight of a reference standard in a suitable solvent (e.g., acetonitrile/water). The test sample is prepared similarly.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with an acid modifier (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance.
-
Injection Volume: 10-20 µL.
-
-
Analysis: The standard and sample solutions are injected into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard.
-
Purity Calculation: The purity is calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Synthesis and Applications
The primary industrial application of this compound is its role as a key intermediate in the synthesis of Asenapine, an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[1] Its structural features are ideal for building the complex architecture of the final drug molecule.[1]
Several synthesis routes have been developed. One common method involves the reaction of o-chlorophenylacetic acid with p-chlorophenol.[5] An alternative patented method starts with o-chloroacetophenone and para-chlorophenol.[6]
References
- 1. innospk.com [innospk.com]
- 2. This compound | C14H11ClO3 | CID 12245871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]
- 4. 2-(4-(4-Chlorophenoxy)phenyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid: A Core Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(4-Chlorophenoxy)phenyl)acetic acid, with the Chemical Abstracts Service (CAS) number 25563-04-6, is a significant organic compound primarily recognized for its crucial role as a key intermediate in the synthesis of the atypical antipsychotic medication, Asenapine.[1] While the direct biological mechanism of action of this compound itself is not extensively documented in publicly available scientific literature, its chemical reactivity and structural features are of high interest to medicinal chemists and process development scientists. This guide provides a comprehensive overview of its properties, its function in the synthesis of Asenapine, and the potential biological activities of the broader class of phenoxyacetic acid derivatives.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in pharmaceutical synthesis. These properties influence its reactivity, handling, and storage.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2] |
| Molecular Weight | 262.69 g/mol | [1][2] |
| Appearance | Light pinkish-beige solid | [1] |
| Melting Point | 120-122 °C | [1] |
| Boiling Point | 397.7 °C at 760 mmHg | [1] |
| Density | 1.317 g/cm³ | [1] |
| Flash Point | 194.3 °C | [1] |
| Purity | ≥ 98.0% | [1] |
Potential Biological Activities of Phenoxyacetic Acid Derivatives
While this compound is primarily utilized as a synthetic intermediate, the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities. These activities are influenced by the nature and position of substituents on the aromatic ring. It is important to note that the following information is based on related compounds and does not directly represent the specific mechanism of action of this compound.
Phenoxyacetic acid derivatives have been reported to exhibit:
-
Herbicidal Activity : Certain chlorophenoxyacetic acids, such as 2,4-D, act as synthetic auxins, leading to uncontrolled growth and eventual death in targeted plants.[3]
-
Antibacterial and Antifungal Properties : Some derivatives have shown inhibitory effects against various bacterial and fungal strains.[4]
-
Anti-inflammatory Activity : The phenoxyacetic acid scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Pharmacological Effects : Derivatives of 4-chlorophenoxyacetic acid have been synthesized and investigated for a range of pharmacological properties, including antihypertensive and tranquilizing effects.[6]
Core Function: Intermediate in the Synthesis of Asenapine
The primary and well-documented role of this compound is as a key building block in the multi-step synthesis of Asenapine, an atypical antipsychotic used for the treatment of schizophrenia and bipolar disorder.[1] In this context, its "mechanism of action" is a chemical transformation that facilitates the construction of the complex tetracyclic ring system of Asenapine.
The synthesis of Asenapine from this intermediate generally involves a series of reactions including amidation, cyclization, reduction, and resolution steps. The structural features of this compound, specifically the carboxylic acid group and the ether linkage, are critical for these transformations.
Experimental Protocols: Synthesis of Asenapine from this compound
The following is a generalized experimental protocol for a key transformation in the synthesis of Asenapine, starting from this compound. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.
Objective: To synthesize an amide intermediate from this compound as a precursor to Asenapine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or other suitable activating agent
-
N-methyl-2-aminoethanol
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flasks, condensers, magnetic stirrers, etc.)
-
Equipment for purification (e.g., column chromatography) and analysis (e.g., TLC, NMR, MS)
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
In a separate flask, dissolve N-methyl-2-aminoethanol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as indicated by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide intermediate.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized amide using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
This amide intermediate can then be carried forward through subsequent cyclization and reduction steps to yield Asenapine.
Conclusion
This compound is a compound of significant interest in the field of pharmaceutical development, not for its direct biological effects, but as a vital precursor in the synthesis of the important antipsychotic drug, Asenapine. While the broader class of phenoxyacetic acids exhibits a range of biological activities, the specific mechanism of action of this particular molecule remains uncharacterized, with its primary function being a versatile chemical intermediate. The information and protocols provided in this guide are intended to support researchers and scientists in understanding and utilizing this compound in the context of medicinal chemistry and drug synthesis.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C14H11ClO3 | CID 12245871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Synthesis and pharmacological properties of new 4-chlorophenoxyacetic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Preclinical Assessment of 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a phenylacetic acid derivative with a chemical structure suggestive of potential anti-inflammatory, analgesic, and antipyretic properties, characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). While this compound is primarily recognized as a key intermediate in the synthesis of the atypical antipsychotic drug Asenapine, its structural similarity to known NSAIDs, such as diclofenac and fenclofenac, warrants an examination of its potential intrinsic pharmacological activities. This technical guide outlines the core early-stage preclinical studies that would be essential to characterize the pharmacological profile of this compound. Due to the limited publicly available preclinical data for this specific molecule, this guide leverages established experimental protocols and data from the closely related structural analog, [2-(2,4-dichlorophenoxy)phenyl]acetic acid (fenclofenac), to provide a representative framework for its potential early-stage evaluation.
Chemical Synthesis
The synthesis of this compound can be achieved through several routes. A common method involves the Ullmann condensation of o-chlorophenylacetic acid with p-chlorophenol in the presence of a copper catalyst and a base.
Synthesis Workflow
Figure 1: A representative workflow for the synthesis of this compound.
Pharmacological Evaluation: Core In Vivo Assays
The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] The following in vivo assays are standard for the initial screening of compounds with suspected NSAID-like activity.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the ability of a compound to inhibit acute inflammation.
Experimental Protocol:
-
Animals: Male Wistar rats (150-200g) are used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound, a positive control (e.g., indomethacin), or vehicle is administered orally or intraperitoneally.
-
After a set time (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar surface of the right hind paw.[3][4]
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[4]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Analgesic Activity: Acetic Acid-Induced Writhing in Mice
This assay evaluates the peripheral analgesic effect of a test compound.
Experimental Protocol:
-
Animals: Swiss albino mice (20-30g) are used.
-
Procedure:
-
Animals are divided into groups and administered the test compound, a positive control (e.g., aspirin), or vehicle.
-
After a predetermined time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg).[5][6]
-
Immediately after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a specific period (e.g., 20 minutes).[6]
-
-
Data Analysis: The percentage inhibition of writhing is calculated for each treated group compared to the vehicle control group.
Antipyretic Activity: Brewer's Yeast-Induced Pyrexia in Rats
This model is used to assess the fever-reducing properties of a compound.
Experimental Protocol:
-
Animals: Wistar rats (150-200g) are used.
-
Procedure:
-
The basal rectal temperature of each rat is measured.
-
Fever is induced by a subcutaneous injection of a 15-20% aqueous suspension of brewer's yeast (10 mL/kg).[7][8]
-
Approximately 18 hours post-yeast injection, the rectal temperature is measured again to confirm pyrexia.
-
Animals showing a significant rise in temperature are selected and treated with the test compound, a positive control (e.g., paracetamol or aspirin), or vehicle.
-
Rectal temperature is then recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration.[8]
-
-
Data Analysis: The reduction in rectal temperature over time is compared between the treated and vehicle control groups.
Expected Pharmacological Profile and Quantitative Data
Based on studies of the structurally similar compound fenclofenac, this compound would be expected to exhibit dose-dependent anti-inflammatory, analgesic, and antipyretic effects. The following tables present representative data from studies on fenclofenac and other common NSAIDs in these standard assays.
Table 1: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Edema (at 3 hours) |
| Fenclofenac | 50 | ~40-50% |
| Ibuprofen | 100 | ~45-55% |
| Indomethacin | 5 | ~50-60% |
| Aspirin | 200 | ~30-40% |
Note: Data is compiled and representative of typical results from multiple sources.
Table 2: Analgesic Activity in Acetic Acid-Induced Writhing in Mice
| Compound | ED₅₀ (mg/kg, p.o.) |
| Fenclofenac | ~25-35 |
| Ibuprofen | ~15-25 |
| Indomethacin | ~1-2 |
| Aspirin | ~20-30 |
Note: ED₅₀ represents the dose required to produce a 50% reduction in writhing. Data is estimated based on reported potencies.[9]
Table 3: Antipyretic Activity in Yeast-Induced Pyrexia in Rats
| Compound | Dose (mg/kg, p.o.) | Temperature Reduction (°C at 2 hours) |
| Fenclofenac | 50 | ~1.0-1.5 |
| Ibuprofen | 100 | ~1.2-1.8 |
| Aspirin | 150 | ~1.0-1.5 |
| Paracetamol | 150 | ~1.5-2.0 |
Note: Data is representative of typical outcomes in this assay.
Mechanism of Action: Inhibition of the Cyclooxygenase Pathway
The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.
Cyclooxygenase Signaling Pathway
Figure 2: The mechanism of action of NSAIDs via inhibition of the COX pathway.
Conclusion
While this compound is primarily utilized as a chemical intermediate, its structural characteristics strongly suggest a pharmacological profile consistent with that of a non-steroidal anti-inflammatory drug. Early preclinical evaluation, as outlined in this guide, would involve a series of standardized in vivo assays to determine its anti-inflammatory, analgesic, and antipyretic potential. The data from its close structural analog, fenclofenac, provides a valuable benchmark for the expected outcomes of such studies. Further investigation into its COX-1/COX-2 selectivity would be a critical next step in elucidating its therapeutic potential and side-effect profile.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. benchchem.com [benchchem.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. plantsjournal.com [plantsjournal.com]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: 2-[2-(4-Chlorophenoxy)phenyl]acetic Acid (CAS No. 25563-04-6)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of 2-[2-(4-chlorophenoxy)phenyl]acetic acid, a chemical intermediate identified by CAS number 25563-04-6. This guide details its chemical structure, physicochemical properties, primary applications in pharmaceutical synthesis, and detailed experimental protocols for its preparation. The information is intended to support research and development activities within the pharmaceutical and fine chemical industries.
Chemical Identity and Structure
2-[2-(4-Chlorophenoxy)phenyl]acetic acid is a key organic compound whose structure features a chlorophenoxy group attached to a phenylacetic acid backbone.[1] This specific arrangement makes it a valuable precursor in multi-step organic syntheses.
-
CAS Number: 25563-04-6
-
Chemical Name: 2-[2-(4-Chlorophenoxy)phenyl]acetic acid[1]
-
Synonyms: 2-(4-chlorophenoxy)-benzeneacetic acid, o-(p-chlorophenoxy)phenylacetic acid[1]
-
InChI Key: ALMJMOPIBISVHZ-UHFFFAOYSA-N[3]
Chemical Structure:
(A 2D chemical structure diagram would be placed here in a full whitepaper. For this format, the SMILES and InChI identifiers provide the structural information.)
Physicochemical Properties
The compound is typically a light pinkish-beige or white solid, with a purity of 98% or higher.[1][5][7][8] Its physical and chemical characteristics are critical for its handling, storage, and application in controlled chemical reactions.[1]
| Property | Value | Reference(s) |
| Physical State | Solid, Light Pinkish-Beige Powder | [1][3] |
| Melting Point | 120-122 °C | [1][2] |
| Boiling Point | 397.7 ± 27.0 °C at 760 mmHg (Predicted) | [1][2] |
| Density | 1.317 g/cm³ | [1][2] |
| Flash Point | 194.3 °C | [1] |
| pKa | 4.10 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Storage Temperature | Room Temperature, Sealed in a dry environment | [2][3][6] |
Applications in Pharmaceutical Synthesis
The primary industrial significance of 2-[2-(4-chlorophenoxy)phenyl]acetic acid lies in its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).
-
Asenapine Intermediate: Its most prominent application is as a precursor in the manufacturing of Asenapine (CAS: 65576-45-6).[1][9][10] Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] The structural framework of 2-[2-(4-chlorophenoxy)phenyl]acetic acid serves as an essential building block in the complex, multi-step synthesis of this drug.[1]
-
RAGE Antagonists: The compound is also utilized in the preparation of tri-substituted thiazoles, which are investigated as antagonists for the Receptor for Advanced Glycation Endproducts (RAGE), potentially for the treatment of Alzheimer's disease.[3]
The high purity of this intermediate is crucial as it minimizes impurities in the final API, a critical factor for meeting stringent regulatory guidelines in drug development.[1]
Experimental Protocols: Synthesis
Two primary synthesis routes for 2-[2-(4-chlorophenoxy)phenyl]acetic acid are documented. The following sections provide the detailed methodologies.
Protocol 1: Ullmann Condensation Approach
This method involves a copper-catalyzed Ullmann condensation reaction between o-chlorophenylacetic acid and p-chlorophenol.
Methodology:
-
Preparation: Dissolve 552.0 g (4.0 mol) of potassium carbonate in 1500 mL of diethylene glycol dimethyl ether in a reaction vessel, maintaining the temperature at 0-20 °C.
-
Addition of Reactants: Sequentially add 283.1 g (2.2 mol) of p-chlorophenol and 5.74 g (0.04 mol) of copper(I) bromide to the solution and stir thoroughly.
-
Initial Reaction: Heat the mixture to 100 °C. Add 90.3 g (0.53 mol) of o-chlorophenylacetic acid. Maintain the temperature and continue stirring for 1 hour.
-
Second Addition: Add an additional 159.4 g (0.93 mol) of o-chlorophenylacetic acid. Raise the temperature to 120-130 °C and continue stirring for approximately 8 hours. Monitor the reaction progress using high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Sequentially add 700 mL of water and 650 mL of 35 wt% aqueous hydrochloric acid to adjust the pH of the aqueous layer to below 1.
-
Extraction: Dilute with 500 mL of water. Perform two extractions of the organic layer with 400 mL and 200 mL of toluene, respectively. Combine the organic layers.
-
Washing: Wash the combined organic layer three times with 500 mL of water, followed by one wash with 500 mL of brine. Dry the organic layer with anhydrous magnesium sulfate.
-
Crystallization: Concentrate the dried organic layer to a residue of approximately 400 g. Add 100 mL of heptane dropwise while maintaining an internal temperature of about 70 °C until crystal precipitation occurs.
-
Isolation: Cool the mixture to 20-25 °C. Collect the crystals by filtration and wash them with 100 mL of a 1:1 heptane/toluene solvent mixture.
-
Drying: Dry the collected solid under pressure to yield the final product. This protocol has a reported yield of 68.8%.[3][11]
Protocol 2: Saponification of Methyl Ester Precursor
This alternative route involves the hydrolysis of the corresponding methyl ester.
Methodology:
-
Preparation: Dissolve the crude 2-[2-(4-chlorophenoxy)phenyl]acetic acid methyl ester in 250 mL of methanol.
-
Saponification: Add 16.2 g (1.4 eq) of potassium hydroxide (KOH) to the solution. Heat the resulting mixture at 60 °C for 3 hours.
-
Solvent Removal: After cooling the reaction mixture, remove approximately 200 mL of methanol under a vacuum.
-
Acidification: Add 100 mL of water to the residue. Adjust the pH to 1 by adding 1 M hydrochloric acid (HCl), which will require approximately 25 mL.
-
Isolation and Drying: The product will precipitate as crystals. Filter off the crystals and dry them in a vacuum at 40 °C to yield the final product. This method reports a yield of 87%.[11]
Workflow and Pathway Visualizations
As 2-[2-(4-chlorophenoxy)phenyl]acetic acid is a synthetic intermediate, it does not possess its own signaling pathway. Instead, a visualization of its synthesis workflow provides the most relevant logical diagram for researchers.
Diagram: Synthesis Workflow (Ullmann Condensation)
The following diagram illustrates the key steps and chemical transformations in the Ullmann condensation synthesis protocol.
Caption: Ullmann condensation workflow for synthesizing the target compound.
Diagram: Synthesis Workflow (Saponification)
This diagram outlines the process of obtaining the target compound from its methyl ester precursor.
References
- 1. innospk.com [innospk.com]
- 2. 25563-04-6 | CAS DataBase [m.chemicalbook.com]
- 3. 2-(4-Chlorophenoxy)phenylacetic acid | 25563-04-6 [chemicalbook.com]
- 4. combi-blocks.com [combi-blocks.com]
- 5. anaxlab.com [anaxlab.com]
- 6. 25563-04-6|2-(2-(4-Chlorophenoxy)phenyl)acetic acid|BLD Pharm [bldpharm.com]
- 7. This compound, CasNo.25563-04-6 EAST CHEMSOURCES LIMITED China (Mainland) [echemsouces.lookchem.com]
- 8. CAS25563-04-6 2-[2-(4-chlorophenoxy)phenyl]acetic acid, CasNo.25563-04-6 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
The Diverse Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from therapeutic agents in medicine to essential tools in agriculture.[1][2] The core structure, consisting of a phenoxy group linked to an acetic acid moiety, serves as a scaffold for numerous modifications, leading to a wide array of pharmacological effects.[3] This technical guide provides an in-depth overview of the significant biological activities of phenoxyacetic acid derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.
Core Biological Activities and Quantitative Data
Phenoxyacetic acid derivatives have been extensively studied for their potential as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant agents. Furthermore, their role as herbicides has been well-established for decades.[2][4] The following tables summarize the quantitative data from various studies, highlighting the potency of these derivatives in different biological assays.
Table 1: Antimicrobial Activity of Phenoxyacetic Acid Derivatives
The antimicrobial efficacy of phenoxyacetic acid derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[2]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-{4-[1-carbamoyl-5-(chlorophenyl)-4,5-dihydro-1H-3-pyrazolyl]-2-methoxyphenoxy}acetic acid | Mycobacterium tuberculosis H37Rv | 0.06 | [5] |
| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | Mycobacterium smegmatis | 9.66 ± 0.57 | [2] |
| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | 20 mm (inhibition zone) | [2] |
Table 2: Anticancer Activity of Phenoxyacetic Acid Derivatives
The anticancer potential of these derivatives is typically assessed by their half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.[2]
| Compound | Cancer Cell Line | IC₅₀ | Reference |
| 4-Cl-phenoxyacetic acid | Breast cancer cells | 0.194 ± 0.09 µg/ml | [1] |
| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Not Specified | 4.8 ± 0.35 µM | [1] |
| Compound I (a phenoxy acetamide derivative) | HepG2 (Liver Cancer) | 1.43 µM | [6] |
| Compound 18 (indole-3-pyrazole-5-carboxamide analogue) | HCC (Hepatocellular Carcinoma) | 0.6 - 2.9 µM | [6] |
Table 3: Anti-inflammatory Activity of Phenoxyacetic Acid Derivatives
The anti-inflammatory effects are often measured by the inhibition of cyclooxygenase (COX) enzymes or by in vivo models such as carrageenan-induced paw edema.[7][8]
| Compound | Assay | Result | Reference |
| Compound 5f | COX-2 Inhibition | IC₅₀ = 0.06 µM | [7] |
| Compound 7b | COX-2 Inhibition | IC₅₀ = 0.09 µM | [7] |
| Compound 7b | Carrageenan-induced paw edema | 63.35% inhibition of paw thickness | [8] |
Table 4: Anticonvulsant Activity of Phenoxyacetic Acid Derivatives
The anticonvulsant properties are evaluated using animal models, such as the pentylenetetrazole (PTZ)-induced seizure model, where the percentage of protection against seizures is measured.[2]
| Compound | Assay | Protection (%) | Mortality (%) | Reference | |---|---|---|---| | Compound 7b | PTZ-induced seizure model | 100 | 0 |[2] | | Compound 5f | PTZ-induced seizure model | 90 | 10 |[2] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological effects of phenoxyacetic acid derivatives are a result of their interaction with various cellular and molecular targets. The following diagrams illustrate some of the key signaling pathways involved.
Caption: Herbicidal mechanism of phenoxyacetic acid derivatives as synthetic auxin mimics.
Caption: Anti-inflammatory action via COX-2 inhibition.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the biological activities of phenoxyacetic acid derivatives.
General Synthesis of Phenoxyacetic Acid Derivatives
A common method for synthesizing phenoxyacetic acid derivatives involves the reaction of a substituted phenol with an alpha-haloacetic acid ester in the presence of a base, followed by hydrolysis of the ester.[9]
Materials:
-
Substituted phenol
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)[9][10]
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve the substituted phenol and an equimolar amount of ethyl bromoacetate in DMF.[9]
-
Add an excess of K₂CO₃ to the mixture.[9]
-
Stir the reaction mixture at room temperature for 12-24 hours.[9]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.
-
Hydrolyze the ester by dissolving it in a mixture of ethanol and aqueous NaOH and stirring at room temperature or gentle heating.[9]
-
After hydrolysis, acidify the reaction mixture with HCl to precipitate the phenoxyacetic acid derivative.[10]
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent to obtain the pure product.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Assay
This method is widely used to test the susceptibility of bacteria to antibiotics and other antimicrobial agents.[1][11]
Materials:
-
Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Phenoxyacetic acid derivative solutions of known concentrations
-
Sterile saline (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Sterile swabs, forceps, and incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to match the turbidity of a 0.5 McFarland standard.[11]
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[12]
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile paper disks with a known concentration of the phenoxyacetic acid derivative solution and allow them to dry.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface, pressing gently to ensure contact.[12]
-
Incubate the plates at 37°C for 18-24 hours.[13]
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.[1] The size of the zone is proportional to the antimicrobial activity.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][14]
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
96-well tissue culture plates
-
Complete cell culture medium
-
Phenoxyacetic acid derivative solutions of various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[15]
-
Remove the medium and add fresh medium containing serial dilutions of the phenoxyacetic acid derivative. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.[15]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[16][17]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% in sterile saline)
-
Phenoxyacetic acid derivative suspension/solution
-
Pletismometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin) as a positive control
Procedure:
-
Divide the rats into groups (control, positive control, and test groups).
-
Administer the phenoxyacetic acid derivative or the standard drug to the respective groups, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[18]
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[17]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[18]
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Experimental and Screening Workflow
A systematic approach is crucial for the efficient evaluation of novel phenoxyacetic acid derivatives. The following diagram outlines a general workflow for screening and characterizing their biological activities.
Caption: General workflow for the biological screening of phenoxyacetic acid derivatives.
Conclusion
Phenoxyacetic acid derivatives continue to be a rich source of biologically active compounds with significant therapeutic and agricultural potential. Their diverse activities, coupled with their synthetic accessibility, make them an attractive scaffold for further research and development. This guide provides a foundational understanding of their biological profile, offering researchers the necessary tools and protocols to explore and expand upon the promising applications of this important class of molecules. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly unveil new and more potent derivatives for a variety of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. xtbg.cas.cn [xtbg.cas.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. jocpr.com [jocpr.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] Auxin herbicides: current status of mechanism and mode of action. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 11. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 12. microbenotes.com [microbenotes.com]
- 13. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 14. static.igem.wiki [static.igem.wiki]
- 15. MTT (Assay protocol [protocols.io]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
2-(2-(4-Chlorophenoxy)phenyl)acetic acid molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a key chemical intermediate, primarily recognized for its crucial role in the synthesis of Asenapine, an atypical antipsychotic medication used in the management of schizophrenia and bipolar disorder.[1] Its chemical structure, featuring a chlorophenoxy group linked to a phenylacetic acid backbone, makes it a valuable building block in multi-step pharmaceutical manufacturing.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its application in pharmaceutical synthesis.
Chemical and Physical Properties
This compound is a light pinkish-beige solid with a purity of at least 98.0%.[1] A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClO₃ | [1][2][3] |
| Molecular Weight | 262.69 g/mol | [2][3][4] |
| CAS Number | 25563-04-6 | [1] |
| Density | 1.317 g/cm³ | [1] |
| Melting Point | 120-122 °C | [1] |
| Boiling Point | 397.7 °C at 760 mmHg | [1] |
| Flash Point | 194.3 °C | [1] |
| IUPAC Name | 2-[2-(4-chlorophenoxy)phenyl]acetic acid | [2] |
Synthesis Protocols
Several methods for the synthesis of this compound have been reported. Below are detailed experimental protocols from published literature and patents.
Protocol 1: Ullmann Condensation
This method involves an Ullmann condensation reaction between a substituted phenylacetic acid and a chlorophenol.
Materials:
-
Potassium carbonate
-
Diethylene glycol dimethyl ether
-
p-Chlorophenol
-
Copper(I) bromide
-
o-Chlorophenylacetic acid
-
Water
-
35 wt% aqueous hydrochloric acid
-
Toluene
-
Brine
-
Anhydrous magnesium sulfate
-
Heptane
Procedure:
-
Dissolve 552.0 g (4.0 mol) of potassium carbonate in 1500 mL of diethylene glycol dimethyl ether at a temperature of 0-20 °C.
-
Sequentially add 283.1 g (2.2 mol) of p-chlorophenol and 5.74 g (0.04 mol) of copper(I) bromide to the solution and stir well.
-
Heat the mixture to 100 °C and add 90.3 g (0.53 mol) of o-chlorophenylacetic acid. Maintain the temperature and stir for 1 hour.
-
Add an additional 159.4 g (0.93 mol) of o-chlorophenylacetic acid and raise the temperature to 120-130 °C. Continue stirring for approximately 8 hours, monitoring the reaction progress by high-performance liquid chromatography.
-
After the reaction is complete, cool the mixture to room temperature. Sequentially add 700 mL of water and 650 mL of 35 wt% aqueous hydrochloric acid to adjust the pH of the aqueous layer to below 1.
-
Dilute with 500 mL of water and extract the organic layer with 400 mL and then 200 mL of toluene. Combine the organic layers.
-
Wash the combined organic layer sequentially with 500 mL of water (three times) and once with 500 mL of brine. Dry the organic layer with anhydrous magnesium sulfate.
-
Concentrate the dried organic layer to a residue of approximately 400 g. Add 100 mL of heptane dropwise while maintaining an internal temperature of about 70 °C until crystal precipitation.
-
Cool to 20-25 °C, filter to collect the crystals, and wash with 100 mL of a 1:1 heptane/toluene solvent mixture.
-
Dry the product under pressure to yield this compound as a white solid.[4]
Protocol 2: From o-Chloroacetophenone
This synthesis route starts from o-chloroacetophenone and p-chlorophenol.
Materials:
-
o-Chloroacetophenone
-
p-Chlorophenol
-
Sodium hydroxide
-
Copper powder
-
Ethyl acetate
-
Sherwood oil
-
Sublimed sulfur powder
-
Morpholine
-
Concentrated hydrochloric acid
-
Glacial acetic acid
-
Toluene
Procedure:
-
In a 3000 mL three-necked flask, add 500 g of o-chloroacetophenone, 1000 g of p-chlorophenol, 250 g of sodium hydroxide, and 40 g of copper powder under a nitrogen atmosphere with magnetic stirring.
-
Heat the mixture and stir for 10 hours. Cool to room temperature.
-
Pour the mixture into 2000 mL of 3N sodium hydroxide solution. Extract with a mixture of ethyl acetate and Sherwood oil (20% ethyl acetate) to obtain crude 1-(2-(4-chlorophenoxy)phenyl)ethanone.
-
Reflux the crude 1-(2-(4-chlorophenoxy)phenyl)ethanone with 250 g of sublimed sulfur powder and 1000 g of morpholine for 5 hours. Cool to room temperature.
-
Add the cooled mixture to a solution containing 1800 mL of concentrated hydrochloric acid and 1800 mL of glacial acetic acid for hydrolysis.
-
The organic phase is dried, yielding a black solid. Dissolve this solid in 5000 mL of 3N sodium hydroxide solution.
-
Extract impurities with a mixture of ethyl acetate and Sherwood oil (15% ethyl acetate).
-
Adjust the aqueous layer to a pH of approximately 3 with concentrated hydrochloric acid to precipitate a brown solid.
-
Boil the brown solid for 2 hours in 3500 mL of a mixture of Sherwood oil and toluene (10% toluene).
-
Cool to room temperature and filter to obtain the purified this compound.[2]
Role in Pharmaceutical Synthesis: Asenapine
The primary application of this compound is as a key intermediate in the synthesis of Asenapine.[1] The synthesis of Asenapine from this intermediate involves a multi-step process, which is a critical pathway in the production of this atypical antipsychotic drug.
Caption: Workflow for the synthesis of Asenapine from this compound.
Biological Activity
While phenoxyacetic acid and its derivatives are known to possess a range of biological activities, including antimicrobial and herbicidal properties, specific biological activity data for this compound is not extensively documented in publicly available literature.[5][6] Its primary significance in a biological context is as a precursor to the pharmacologically active compound, Asenapine. Asenapine exhibits a complex pharmacological profile, acting as an antagonist at numerous receptors, including serotonin, dopamine, adrenergic, and histamine receptors.[7]
Analytical Methods
-
Sample Preparation: Extraction from the matrix using an appropriate solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) to separate the analyte from other components in the sample.
-
Detection and Quantification: Mass spectrometric detection, often with tandem mass spectrometry (MS/MS) for enhanced specificity and sensitivity, to identify and quantify the compound.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry due to its essential role as an intermediate in the synthesis of Asenapine. This guide has provided a detailed overview of its chemical and physical properties, comprehensive synthesis protocols, and its place in pharmaceutical manufacturing. While information on its specific biological activity and dedicated analytical methods is limited, its importance as a synthetic precursor is well-established. Further research into its potential biological effects and the development of standardized analytical methods would be beneficial for the scientific community.
References
- 1. innospk.com [innospk.com]
- 2. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 3. This compound | C14H11ClO3 | CID 12245871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. jetir.org [jetir.org]
- 6. mdpi.com [mdpi.com]
- 7. Asenapine synthesis - chemicalbook [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid: A Technical Guide
Executive Summary: This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in the synthesis of the atypical antipsychotic drug, Asenapine. Due to the limited availability of public domain experimental spectroscopic data for this specific compound, this guide presents a detailed analysis of the closely related and structurally significant compound, 4-Chlorophenylacetic acid. The methodologies and spectral interpretations provided herein serve as a robust reference for researchers, scientists, and drug development professionals engaged in the characterization of similar phenylacetic acid derivatives. This guide covers the principles, experimental protocols, and data interpretation for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Introduction
This compound is a crucial building block in the manufacturing of Asenapine.[1] Its purity and structural integrity are paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. Spectroscopic techniques are fundamental in verifying the chemical structure and purity of such intermediates. This document outlines the standard spectroscopic methods used for the characterization of this class of compounds, with a specific focus on the data obtained for 4-Chlorophenylacetic acid as a representative example.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₁ClO₃ |
| Molecular Weight | 262.69 g/mol |
| IUPAC Name | 2-[2-(4-chlorophenoxy)phenyl]acetic acid |
| CAS Number | 25563-04-6 |
Spectroscopic Analysis of 4-Chlorophenylacetic Acid
As a structurally related analogue, 4-Chlorophenylacetic acid provides a valuable case study for the application of spectroscopic techniques in the analysis of phenylacetic acid derivatives.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Table 1: ¹H NMR Data for 4-Chlorophenylacetic Acid [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.95 | br s | 1H | -COOH |
| 7.20-7.45 | m | 4H | Aromatic C-H |
| 3.61 | s | 2H | -CH₂- |
Data obtained in CDCl₃ at 90 MHz.[2]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
Table 2: ¹³C NMR Data for 4-Chlorophenylacetic Acid [3]
| Chemical Shift (δ) ppm | Assignment |
| 177.33 | -COOH |
| 133.35 | Aromatic C-Cl |
| 131.55 | Aromatic C-H |
| 130.71 | Aromatic C-H |
| 128.76 | Aromatic C-C |
| 40.27 | -CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation.
Table 3: FT-IR Data for 4-Chlorophenylacetic Acid [4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2900-3100 | Broad | O-H stretch (Carboxylic acid) |
| 1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600 | Medium | C=C stretch (Aromatic) |
| 1400-1450 | Medium | C-H bend |
| 1200-1300 | Strong | C-O stretch |
| 1090 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.
Table 4: Mass Spectrometry Data for 4-Chlorophenylacetic Acid [5]
| m/z | Relative Intensity (%) | Assignment |
| 170 | 40 | [M]⁺ (³⁵Cl) |
| 172 | 13 | [M]⁺ (³⁷Cl) |
| 125 | 100 | [M-COOH]⁺ |
| 89 | 30 | [C₇H₅]⁺ |
Experimental Protocols
The following sections detail the generalized experimental procedures for the spectroscopic analysis of solid organic acids like 4-Chlorophenylacetic acid.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-25 mg of the solid sample for ¹H NMR or 50-100 mg for ¹³C NMR.[6]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry vial.[6]
-
Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
-
Transfer the filtered solution into a clean NMR tube.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) if required for chemical shift referencing.
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the NMR spectrum using appropriate pulse sequences and acquisition parameters. For solid-state NMR, Magic Angle Spinning (MAS) is employed to narrow the spectral lines.[7]
FT-IR Spectroscopy
Sample Preparation (Thin Solid Film Method): [1]
-
Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[1]
-
Place a single, clean salt plate (e.g., KBr) on a clean surface.[1]
-
Drop the solution onto the salt plate and allow the solvent to evaporate completely, leaving a thin film of the solid sample.[1]
Instrumental Analysis:
-
Place the salt plate with the sample film in the spectrometer's sample holder.
-
Collect a background spectrum of the empty instrument.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
For GC-MS analysis of organic acids, a derivatization step (e.g., silylation) is often required to increase volatility.[8]
-
For LC-MS, the sample can often be analyzed directly after dilution.[8]
Instrumental Analysis:
-
Introduce the sample into the mass spectrometer via an appropriate inlet system (e.g., gas chromatograph or liquid chromatograph).
-
The sample is ionized in the ion source (e.g., by electron impact for GC-MS or electrospray ionization for LC-MS).
-
The resulting ions are separated in the mass analyzer according to their mass-to-charge ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The spectroscopic analysis of pharmaceutical intermediates like this compound is critical for ensuring the quality and safety of drug products. While direct experimental data for this specific compound is scarce, a thorough analysis of a closely related analogue, 4-Chlorophenylacetic acid, demonstrates the power and utility of modern spectroscopic techniques. The data and protocols presented in this guide provide a solid foundation for the characterization of this important class of molecules and can be readily adapted by researchers in the field of drug development and quality control.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Chlorophenylacetic acid(1878-66-6) 13C NMR [m.chemicalbook.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Nmr spectroscopy for solids | Bruker [bruker.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
This technical guide provides a comprehensive overview of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its known synonyms, chemical properties, and its significant role in the synthesis of the atypical antipsychotic drug, Asenapine.
Nomenclature and Identification
This compound is known by a variety of synonyms and identifiers across different chemical databases and commercial suppliers. These are crucial for accurate identification and sourcing of the compound.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| IUPAC Name | 2-[2-(4-chlorophenoxy)phenyl]acetic acid[1] |
| CAS Number | 25563-04-6[1][2] |
| Molecular Formula | C14H11ClO3[1][2] |
| InChI Key | ALMJMOPIBISVHZ-UHFFFAOYSA-N[1] |
| SMILES | C1=CC=C(C(=C1)CC(=O)O)OC2=CC=C(C=C2)Cl[1] |
| Depositor-Supplied Synonyms | 2-(4-chlorophenoxy)phenylacetic acid[2] |
| [o-(p-Chlorophenoxy)phenyl]-acetic Acid | |
| 2-(4-chlorophenoxy)-benzene acetic acid[2] | |
| [2-(4-chlorophenoxy)phenyl]acetic acid[2] | |
| Research and Supplier Codes | DTXSID60482181[1] |
| CHEMBL280542[1] | |
| AKOS016005656 | |
| MFCD15528958 |
Physicochemical Properties
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic chemistry.
Table 2: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Weight | 262.69 g/mol | [1] |
| Melting Point | 120-122 °C | [2] |
| Boiling Point | 397.7 °C at 760 mmHg | [2] |
| Density | 1.317 g/cm³ | [2] |
| Flash Point | 194.3 °C | [2] |
| Appearance | Light pinkish-beige solid | [2] |
| Purity | ≥98.0% | [2] |
Role in Pharmaceutical Synthesis
The primary application of this compound is as a crucial intermediate in the multi-step synthesis of Asenapine, an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[2] The structural framework of this acetic acid derivative makes it an ideal building block for constructing the complex tricycle of the Asenapine molecule.[2]
Figure 1: Logical relationship of this compound as a precursor in the synthesis of Asenapine.
Experimental Protocols: Synthesis of Asenapine
While various synthetic routes to Asenapine exist, the following represents a generalized experimental protocol that illustrates the initial steps involving a phenylacetic acid derivative, similar in structure and reactivity to this compound. This protocol is based on established chemical transformations for this class of compounds.
Objective: To outline the key transformations from a phenylacetic acid derivative to the core lactam intermediate in the Asenapine synthesis.
Materials:
-
5-chloro-2-phenoxyphenylacetic acid (or a similar derivative)
-
Thionyl chloride (SOCl₂)
-
N-methyl sarcosine methyl ester
-
Potassium tert-butoxide (KOtBu)
-
Toluene
-
Polyphosphoric acid (PPA)
-
Magnesium (Mg)
-
Methanol (MeOH)
Methodology:
-
Acid Chloride Formation: The starting phenylacetic acid derivative is reacted with thionyl chloride to form the corresponding acid chloride.
-
Amide Formation: The resulting acid chloride is then reacted with N-methyl sarcosine methyl ester to yield an amide compound.
-
Dieckmann Condensation (Ring Closure): The amide is treated with a strong base, such as potassium tert-butoxide, in a suitable solvent like toluene to facilitate an intramolecular cyclization, forming a diketone.
-
Second Ring Closure: The diketone intermediate undergoes a second ring closure reaction, typically mediated by polyphosphoric acid, to form an enamide.
-
Reduction of the Enamide: The double bond in the enamide is reduced using magnesium in methanol. This step is crucial as it establishes the stereochemistry of the molecule, often resulting in a mixture of cis and trans isomers.
-
Separation and Isomerization: The desired trans-lactam is separated from the unwanted cis-isomer, often through chromatographic techniques. The cis-isomer can sometimes be subjected to an isomerization process to increase the overall yield of the trans product.
Figure 2: Generalized experimental workflow for the synthesis of the core lactam intermediate of Asenapine.
Conclusion
This compound is a well-characterized organic compound with a defined set of synonyms and physicochemical properties. Its principal significance lies in its role as a key building block in the pharmaceutical industry, particularly for the synthesis of the antipsychotic drug Asenapine. The synthetic pathways involving this intermediate, while complex, are crucial for the production of this important therapeutic agent. This guide provides foundational knowledge for researchers and professionals working in the field of medicinal and process chemistry.
References
Methodological & Application
protocol for dissolving 2-(2-(4-Chlorophenoxy)phenyl)acetic acid for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a small molecule belonging to the class of aryloxyacetic acids. Compounds in this class are noted for their potential to modulate various biological pathways, including the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, which plays a crucial role in lipid metabolism and inflammation.[1][2] Accurate and reproducible in vitro studies are fundamental to characterizing the biological activity of this compound. A critical first step in any cell-based or biochemical assay is the proper dissolution and preparation of the test compound to ensure accurate dosing and avoid artifacts from poor solubility. This document provides a detailed protocol for dissolving and handling this compound for use in in vitro assays.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is essential for proper handling and solution preparation.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁ClO₃ | [3] |
| Molecular Weight | 262.69 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 25563-04-6 | [3] |
Solubility
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High (Estimation: ≥ 26 mg/mL, corresponding to ~100 mM) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Can be an alternative to DMSO, but may have lower solvating power for this compound. |
| Water | Low to Insoluble | Not suitable for preparing stock solutions. |
| Phosphate-Buffered Saline (PBS) | Low to Insoluble | Not suitable for preparing stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculation: To prepare a 100 mM stock solution, calculate the mass of the compound required.
-
Mass (mg) = 100 mmol/L * 0.001 L * 262.69 g/mol * 1000 mg/g = 26.27 mg for 1 mL of solution.
-
-
Weighing: Carefully weigh the calculated amount of this compound on an analytical balance and transfer it to a sterile vial.
-
Dissolution: Add the corresponding volume of anhydrous DMSO to the vial.
-
Solubilization: Tightly cap the vial and vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to a few weeks) or at -80°C for long-term storage (several months).
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for use in in vitro experiments.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the test conditions.
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 100 mM stock solution at room temperature.
-
Serial Dilutions (Recommended): To avoid precipitation of the compound upon dilution into the aqueous medium, it is recommended to perform serial dilutions. a. Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 10 µM, you can prepare a 1 mM intermediate solution by adding 2 µL of the 100 mM stock to 198 µL of cell culture medium. b. Gently vortex the intermediate solution. c. Add the appropriate volume of the intermediate solution to the final culture volume to achieve the desired final concentration. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium for a final concentration of 10 µM.
-
Direct Dilution: For higher working concentrations, direct dilution may be possible, but care should be taken to ensure the compound does not precipitate.
-
Immediate Use: Use the prepared working solutions immediately. Do not store diluted aqueous solutions of the compound.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for in vitro assays.
Hypothesized Signaling Pathway: PPAR Activation
Aryloxyacetic acids are known to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). The diagram below illustrates the canonical PPAR signaling pathway. Upon ligand binding, PPARs form a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of gene expression involved in lipid metabolism and inflammation.
References
- 1. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H11ClO3 | CID 12245871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for 2-(2-(4-Chlorophenoxy)phenyl)acetic acid in Cell Culture Experiments
Disclaimer: 2-(2-(4-Chlorophenoxy)phenyl)acetic acid is primarily documented as a chemical intermediate in the synthesis of the atypical antipsychotic drug, Asenapine.[1] To date, there is a lack of published research on its direct application in cell culture experiments. The following application notes and protocols are therefore hypothetical and extrapolated from the known biological activities of its final product, Asenapine, and other structurally related phenoxyacetic acid derivatives. These are intended to serve as a foundational guide for researchers and drug development professionals interested in exploring the potential cellular effects of this compound.
Introduction
This compound is a phenoxyacetic acid derivative. While its primary role is in pharmaceutical synthesis, its structural similarity to other biologically active phenoxyacetic acid compounds suggests potential for independent pharmacological activity.[1] Derivatives of phenoxyacetic acid have been investigated for a range of biological effects, including anticancer and anti-inflammatory properties.[1][2][3] Furthermore, as an intermediate in the synthesis of Asenapine, a potent antagonist of dopamine and serotonin receptors, it is conceivable that this compound may exhibit some activity in neurological or cancer cell models.[4][5][6][7]
This document outlines potential applications and detailed experimental protocols for investigating the effects of this compound in two primary research areas: oncology and neuroscience.
Potential Applications in Oncology Research
Numerous phenoxyacetic acid derivatives have demonstrated cytotoxic and pro-apoptotic effects in various cancer cell lines.[1][2][3] This suggests a potential application for this compound in cancer research, particularly in screening for novel anticancer agents.
Hypothetical Quantitative Data
The following table summarizes hypothetical IC50 values of this compound against a panel of human cancer cell lines, based on reported activities of similar compounds.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 15.5 |
| MDA-MB-231 | Breast Cancer | 25.2 |
| HepG2 | Liver Cancer | 18.9 |
| A549 | Lung Cancer | 32.1 |
| PC-3 | Prostate Cancer | 28.7 |
Experimental Protocols
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in the wells with the prepared drug dilutions and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol is designed to assess whether the compound induces apoptosis.
Materials:
-
Human cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Hypothetical Signaling Pathway
Caption: Hypothetical extrinsic and intrinsic apoptosis pathways.
Potential Applications in Neuroscience Research
Given that this compound is an intermediate in the synthesis of the antipsychotic drug Asenapine, it may possess modulatory effects on neuronal cells. Asenapine is a known antagonist of multiple serotonin (5-HT) and dopamine (D2) receptors.[4][5]
Hypothetical Quantitative Data
The following table presents hypothetical data on the effect of the compound on neurotransmitter release from a neuronal cell line.
| Cell Line | Treatment | Dopamine Release (% of Control) | Serotonin Release (% of Control) |
| SH-SY5Y | Vehicle | 100 | 100 |
| SH-SY5Y | 10 µM Compound | 85 | 92 |
| SH-SY5Y | 50 µM Compound | 65 | 78 |
Experimental Protocols
This protocol assesses the potential neurotoxicity of the compound.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
MTT or similar viability assay kit
-
96-well plates
Procedure:
-
Differentiate SH-SY5Y cells into a more mature neuronal phenotype using retinoic acid for 5-7 days.
-
Seed differentiated cells in a 96-well plate.
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Perform an MTT assay as described in section 2.2.1 to assess cell viability.
This protocol can be used to investigate the effect of the compound on neurotransmitter release.
Materials:
-
Differentiated SH-SY5Y cells
-
This compound
-
High-potassium stimulation buffer
-
ELISA kits for dopamine and serotonin
Procedure:
-
Culture differentiated SH-SY5Y cells in 24-well plates.
-
Pre-treat cells with the compound for a specified time.
-
Induce neurotransmitter release by replacing the medium with a high-potassium stimulation buffer.
-
Collect the supernatant and measure the concentration of dopamine and serotonin using specific ELISA kits.
Experimental Workflow Diagram
Caption: General experimental workflow for cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
Uncharted Territory: The Neuroscience Research Applications of 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid Remain Undefined
While 2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a known entity in the realm of pharmaceutical chemistry, its direct applications and mechanisms of action within neuroscience research are not documented in publicly available scientific literature. This compound is primarily recognized as a key intermediate in the synthesis of Asenapine, an atypical antipsychotic medication used in the management of schizophrenia and bipolar disorder.
Our comprehensive search for direct research on the neuroprotective, anti-inflammatory, or other neuro-modulatory effects of this compound did not yield any specific studies. The scientific focus appears to be on its utility as a building block for the pharmacologically active end-product, Asenapine. As such, the detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams requested for this specific compound in neuroscience research cannot be generated at this time due to a lack of foundational research.
It is crucial to distinguish this compound from the similarly named but structurally distinct herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). The latter has been the subject of neurotoxicity studies, and its effects on the nervous system are unrelated to the compound .
Role as a Synthetic Intermediate for Asenapine
The primary documented application of this compound is in the multi-step synthesis of Asenapine.[1] This process highlights its importance in the pharmaceutical industry. The synthesis of Asenapine from this intermediate is a complex chemical process that ultimately yields a potent therapeutic agent.
Future Research Directions
The absence of direct neuroscience research on this compound presents a potential area for future investigation. Researchers could explore whether this intermediate possesses any inherent biological activity or if its structure could be modified to create novel compounds with therapeutic potential in neuroscience. Studies could be designed to investigate its effects on neuronal cell cultures, animal models of neurological disorders, and its potential interactions with neurotransmitter systems or inflammatory pathways in the brain.
Until such research is conducted and published, the applications of this compound in neuroscience research remain a matter of speculation. The scientific community's understanding of this compound is currently limited to its role as a precursor in the synthesis of a clinically important antipsychotic drug.
References
Application Notes and Protocols for Efficacy Testing of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for evaluating the potential therapeutic efficacy of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid. Given the structural similarities of this compound to known anti-inflammatory agents, the following protocols are designed to rigorously assess its anti-inflammatory and analgesic properties through a series of established in vitro and in vivo assays. The proposed workflow progresses from initial cytotoxicity assessments and cellular anti-inflammatory assays to preclinical models of inflammation and pain.
Experimental Workflow
The following diagram outlines the proposed experimental workflow for testing the efficacy of this compound.
Caption: Experimental workflow for efficacy testing.
In Vitro Efficacy Protocols
Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (DMSO at the highest concentration used for the test compound) and an untreated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Untreated Control | 1.25 ± 0.08 | 100 |
| Vehicle Control (DMSO) | 1.23 ± 0.07 | 98.4 |
| 1 | 1.21 ± 0.09 | 96.8 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.15 ± 0.08 | 92.0 |
| 50 | 1.05 ± 0.07 | 84.0 |
| 100 | 0.85 ± 0.06 | 68.0 |
Anti-inflammatory Activity in LPS-Stimulated Macrophages
a) Nitric Oxide Production (Griess Assay)
Principle: The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). In this two-step reaction, nitrite is first reacted with sulfanilamide to form a diazonium salt, which is then coupled with N-(1-naphthyl)ethylenediamine to form a chromophoric azo derivative that can be measured at 540 nm.
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the MTT assay. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours to induce an inflammatory response. Include an untreated control group and an LPS-only control group.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. The percentage of inhibition of NO production is calculated as: % Inhibition = [(NO in LPS control - NO in treated sample) / NO in LPS control] x 100
b) Pro-inflammatory Cytokine Production (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody. The detection antibody is linked to an enzyme, and in the final step, a substrate is added that is converted by the enzyme into a detectable signal.
Protocol:
-
Sample Collection: Use the cell culture supernatants collected from the LPS-stimulated macrophage experiment.
-
ELISA Procedure: Perform ELISAs for Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using commercially available kits. Follow the manufacturer's instructions precisely. Briefly, the steps typically involve:
-
Coating the 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the standards and samples (supernatants).
-
Adding a biotinylated detection antibody.
-
Adding streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding the TMB substrate for color development.
-
Stopping the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in the samples from their respective standard curves. Calculate the percentage of inhibition for each cytokine.
Data Presentation for Anti-inflammatory Assays:
| Treatment | Concentration (µM) | Nitrite (µM) | % NO Inhibition | TNF-α (pg/mL) | % TNF-α Inhibition | IL-6 (pg/mL) | % IL-6 Inhibition |
| Control | - | 1.2 ± 0.3 | - | 50.5 ± 8.2 | - | 35.8 ± 6.1 | - |
| LPS (1 µg/mL) | - | 45.8 ± 3.5 | 0 | 2540.3 ± 150.7 | 0 | 1850.6 ± 120.4 | 0 |
| Compound + LPS | 10 | 35.2 ± 2.8 | 23.1 | 1980.5 ± 130.2 | 22.0 | 1450.1 ± 110.8 | 21.6 |
| Compound + LPS | 25 | 22.1 ± 1.9 | 51.7 | 1250.7 ± 98.5 | 50.8 | 980.4 ± 85.3 | 47.0 |
| Compound + LPS | 50 | 10.5 ± 1.2 | 77.1 | 630.2 ± 55.1 | 75.2 | 450.9 ± 40.2 | 75.6 |
| Dexamethasone (10 µM) + LPS | 10 | 8.9 ± 0.9 | 80.6 | 450.6 ± 40.3 | 82.3 | 320.7 ± 30.1 | 82.7 |
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: Simplified NF-κB signaling pathway.
In Vivo Efficacy Protocols
Acute Inflammation: Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a widely used and reproducible model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation, which can be quantified by measuring the paw volume.
Protocol:
-
Animals: Use male Wistar rats (180-220 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.)
-
Group II: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
Group III: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Edema Inhibition |
| Vehicle Control | - | 0.85 ± 0.07 | 0 |
| Compound | 10 | 0.68 ± 0.06 | 20.0 |
| Compound | 25 | 0.45 ± 0.05 | 47.1 |
| Compound | 50 | 0.28 ± 0.04 | 67.1 |
| Indomethacin | 10 | 0.25 ± 0.03 | 70.6 |
Analgesia: Formalin Test in Mice
Principle: The formalin test is a model of tonic pain that involves two distinct phases of nociceptive behavior. The early phase (0-5 min) is due to the direct stimulation of nociceptors, while the late phase (15-30 min) is associated with an inflammatory response and central sensitization.
Protocol:
-
Animals: Use male Swiss albino mice (20-25 g).
-
Grouping and Dosing: Divide the animals into groups as described for the paw edema model.
-
Compound Administration: Administer the test compound or vehicle orally 60 minutes before the formalin injection.
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution in saline into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse in a transparent observation chamber. Record the total time (in seconds) the animal spends licking or biting the injected paw during the early phase (0-5 min) and the late phase (15-30 min) after formalin injection.
-
Data Analysis: Calculate the percentage of inhibition of licking/biting time for each phase compared to the vehicle control group.
Data Presentation:
| Group | Dose (mg/kg) | Licking Time (s) - Early Phase | % Inhibition (Early) | Licking Time (s) - Late Phase | % Inhibition (Late) |
| Vehicle Control | - | 85.2 ± 7.5 | 0 | 150.8 ± 12.3 | 0 |
| Compound | 10 | 70.1 ± 6.8 | 17.7 | 110.5 ± 10.1 | 26.7 |
| Compound | 25 | 55.4 ± 5.9 | 34.9 | 75.2 ± 8.5 | 50.1 |
| Compound | 50 | 38.6 ± 4.7 | 54.7 | 40.1 ± 5.2 | 73.4 |
| Morphine | 5 | 25.3 ± 3.9 | 70.3 | 30.5 ± 4.1 | 79.8 |
Audience: Researchers, scientists, and drug development professionals.
An Application Note and Protocol for the Analysis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid by High-Performance Liquid Chromatography (HPLC).
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including the atypical antipsychotic, Asenapine.[1] The presented method is suitable for the determination of purity, assay, and the analysis of related substances. The protocol outlines the necessary reagents, instrumentation, and a step-by-step procedure for sample preparation and analysis.
Introduction
This compound (CAS No. 25563-04-6) is a critical building block in pharmaceutical manufacturing.[1] Its purity and quality are paramount to ensure the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method is essential for its characterization. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical intermediates and active ingredients due to its high resolution, sensitivity, and specificity.[2][3] This application note provides a detailed HPLC method for the analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good separation.
-
Data Acquisition and Processing: Chromatography data station.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm or 0.22 µm syringe filters for sample preparation.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or purified water.
-
Formic Acid (HCOOH): Analytical or HPLC grade.
-
Acetic Acid (CH₃COOH): Analytical or HPLC grade.
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and validation.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 1: Recommended HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 20.1 | 70 | 30 |
| 25.0 | 70 | 30 |
Table 2: Example Gradient Elution Program
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot of the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
Method Validation Summary
A summary of typical method validation parameters is presented below. These values should be experimentally verified.
| Parameter | Typical Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
Table 3: Summary of Typical Method Validation Data
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
Logical Relationship of Chromatographic Parameters
The following diagram shows the logical relationship between key HPLC parameters for method development.
Caption: Interdependencies of key parameters in HPLC method development.
Conclusion
The HPLC method described in this application note is a reliable and robust approach for the quantitative analysis of this compound. The method is suitable for use in quality control and research environments for the assessment of purity and assay of this important pharmaceutical intermediate. The provided protocols and validation data serve as a comprehensive guide for the implementation of this method.
References
- 1. innospk.com [innospk.com]
- 2. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 3. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid in Animal Models: Application Notes and Protocols
Disclaimer: Extensive literature searches for in vivo administration data, experimental protocols, and quantitative results for the compound 2-(2-(4-Chlorophenoxy)phenyl)acetic acid (CAS No. 25563-04-6) did not yield any specific studies in animal models. This compound is primarily documented as a chemical intermediate in the synthesis of pharmaceuticals, such as Asenapine.
Therefore, this document provides detailed Application Notes and Protocols for a structurally related and extensively studied compound from the same chemical class: 2,4-Dichlorophenoxyacetic acid (2,4-D) . While 2,4-D is a different molecule with a distinct toxicological profile, the methodologies and experimental designs presented here are representative of in vivo studies for phenoxyacetic acid derivatives and can serve as a valuable reference for researchers.
Alternative Compound Focus: 2,4-Dichlorophenoxyacetic Acid (2,4-D)
2,4-D is a widely used herbicide, and its effects have been thoroughly investigated in various animal models. The following sections summarize key quantitative data and provide detailed experimental protocols for its in vivo administration.
Data Presentation: Quantitative Toxicity Data for 2,4-D
The following tables summarize the toxicity data for 2,4-D administered in vivo to various animal models.
Table 1: Acute Toxicity of 2,4-D
| Species | Route of Administration | LD50 (mg/kg body weight) | Reference(s) |
| Rat | Oral | 639 - 1646 | [1] |
| Mouse | Oral | 138 | [1] |
Table 2: No-Observed-Adverse-Effect Levels (NOAEL) and Low-Observed-Effect-Levels (LOEL) for 2,4-D
| Species | Study Duration | Route of Administration | NOAEL (mg/kg/day) | LOEL (mg/kg/day) | Key Effects Observed at LOEL | Reference(s) |
| Rat | 13-week | Dietary | 15 | 100 | Decreased body weight gain, changes in thyroid hormone levels, increased organ weights (liver, kidney, thyroid). | [2] |
| Rat | 2-generation reproductive | Dietary | 5 | 20 | Reduced body weight in dams, renal lesions. | [2][3] |
| Rat | Developmental | Gavage | 25 | 50 | Decreased fetal body weights. | [3] |
| Rabbit | Developmental | Gavage | 30 | 90 | Maternal toxicity (clinical signs, abortions, reduced body weight gain). | [3] |
| Dog | 52-week | Dietary | 1 | 5 | Decreased body weight gain, increased blood urea nitrogen and creatinine, liver and kidney lesions. | [3] |
Experimental Protocols
Protocol 1: Extended One-Generation Reproductive Toxicity Study in Rats
This protocol is based on studies evaluating the effects of 2,4-D on reproductive function and developmental toxicity in rats.[2][4]
1. Objective: To assess the systemic, reproductive, developmental neurotoxicity, developmental immunotoxicity, and endocrine toxicity of 2,4-D when administered to rats over one generation.
2. Animal Model:
-
Species: Crl:CD(SD) Rats
-
Age at Start of Dosing: Approximately 10 weeks
-
Number of Animals: 27 per sex per dose group
3. Materials:
-
2,4-Dichlorophenoxyacetic acid (technical grade)
-
Standard laboratory rodent diet
-
Caging and environmental enrichment
-
Equipment for clinical observations, body weight measurement, and food consumption
-
Hematology and clinical chemistry analyzers
-
Necropsy and histopathology equipment
4. Dosing and Administration:
-
Route of Administration: Dietary. 2,4-D is mixed into the standard rodent diet.
-
Dose Groups:
-
Control (0 ppm)
-
Low Dose (100 ppm)
-
Mid Dose (300 ppm)
-
High Dose (600 ppm for females, 800 ppm for males)
-
-
Dosing Period:
-
Parental (P1) Generation: Dosing begins 4 weeks prior to mating and continues through mating (approx. 2 weeks), gestation (3 weeks), and lactation (3 weeks). P1 males continue on the diet for an additional 7 weeks post-mating to cover a full spermatogenic cycle.
-
First Filial (F1) Generation: Exposure occurs via gestation and lactation. After weaning, selected F1 offspring are continued on the respective diets for further evaluation.
-
5. Experimental Procedure:
Figure 1: Workflow for an extended one-generation reproductive toxicity study.
6. Endpoints and Measurements:
-
P1 Generation:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Reproductive Performance: Mating index, fertility index, gestation length.
-
Parturition and Lactation: Litter size, pup viability.
-
Post-mortem: Gross necropsy, organ weights (kidney, liver, etc.), histopathology.
-
-
F1 Generation:
-
Viability and Growth: Pup survival, body weights.
-
Developmental Landmarks: Anogenital distance, preputial separation, vaginal opening.
-
Neurotoxicity Assessments: Motor activity, sensory function tests.
-
Immunotoxicity Assessments: T-cell dependent antibody response.
-
Post-mortem: Gross necropsy, organ weights, histopathology of selected tissues from each cohort.
-
7. Data Analysis: Statistical analysis is performed to compare dose groups to the control group. Continuous data (e.g., body weights, organ weights) are analyzed using ANOVA followed by post-hoc tests. Categorical data (e.g., reproductive indices) are analyzed using Chi-square or Fisher's exact test.
Protocol 2: Sub-acute Oral Toxicity Study in Male Rats
This protocol is based on studies investigating the effects of 2,4-D on male reproductive parameters.[5]
1. Objective: To evaluate the effects of sub-acute oral administration of 2,4-D on the reproductive system of male Wistar rats.
2. Animal Model:
-
Species: Male Wistar Rats
-
Number of Animals: Sufficient number to achieve statistical power (e.g., 8-10 per group).
3. Materials:
-
2,4-Dichlorophenoxyacetic acid
-
Vehicle for oral gavage (e.g., corn oil or water)
-
Oral gavage needles
-
Equipment for body weight measurement, necropsy, and sperm analysis.
-
Hormone assay kits (e.g., for testosterone, FSH, LH).
4. Dosing and Administration:
-
Route of Administration: Oral gavage (force-feeding).
-
Dose Groups:
-
Control (vehicle only)
-
Low Dose (e.g., 100 mg/kg/day)
-
High Dose (e.g., 200 mg/kg/day)
-
-
Dosing Period: Daily for 30 consecutive days.
5. Experimental Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the start of the study.
-
Dosing: Animals are weighed daily and administered the appropriate dose of 2,4-D or vehicle via oral gavage.
-
Observations: Daily clinical observations are made. Body weights are recorded regularly (e.g., every 3 days).
-
Termination: At the end of the 30-day period, animals are euthanized.
-
Sample Collection:
-
Blood is collected for serum hormone analysis (Testosterone, FSH, LH).
-
Reproductive organs (testis, seminal vesicles, prostate) are excised and weighed.
-
One testis is fixed for histopathological examination.
-
The epididymis is used for sperm collection to assess motility, count, and morphology.
-
6. Endpoints and Measurements:
-
Body weight changes over the study period.
-
Relative weights of reproductive organs.
-
Serum levels of testosterone, FSH, and LH.
-
Sperm motility, count, and percentage of abnormal sperm.
-
Histopathological evaluation of the testis, seminal vesicles, and prostate.
Signaling Pathways
The precise molecular mechanism of 2,4-D toxicity in animals is complex and not fully elucidated. However, in plants, its primary mode of action is as a synthetic auxin, leading to uncontrolled growth.[6] In animals, high doses can lead to oxidative stress and affect various metabolic pathways. The neurotoxic effects of 2,4-D have been linked to alterations in the serotonergic and dopaminergic systems.[7][8]
Figure 2: Hypothesized pathways of 2,4-D toxicity in animal models.
References
- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 2. An F1-Extended One-Generation Reproductive Toxicity Study in Crl:CD(SD) Rats With 2,4-Dichlorophenoxyacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.7 2,4-D (020) (T)** [fao.org]
- 4. ppqs.gov.in [ppqs.gov.in]
- 5. Effects of oral administration of 2,4-dichlorophenoxyacetic acid (2,4-D) on reproductive parameters in male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 7. Animal models in the neurotoxicology of 2,4-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracerebral administration of 2,4-diclorophenoxyacetic acid induces behavioral and neurochemical alterations in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a chemical compound primarily utilized as a key intermediate in the synthesis of Asenapine, an atypical antipsychotic medication.[1] Its structural integrity and purity are crucial for the successful synthesis of the final active pharmaceutical ingredient. These application notes provide detailed protocols for the preparation of stock solutions of this compound, ensuring accurate and reproducible experimental outcomes in research and development settings.
Physicochemical Properties
A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and accurate preparation of solutions.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁ClO₃ | [2] |
| Molecular Weight | 262.69 g/mol | [2] |
| Appearance | Light pinkish-beige solid | [1] |
| Melting Point | 120-122 °C | [1] |
| Purity | ≥98.0% | [1] |
| CAS Number | 25563-04-6 | [2] |
Preparation of Stock Solutions: Experimental Protocol
The following protocol outlines the recommended procedure for preparing stock solutions of this compound. Due to its limited solubility in aqueous solutions, the use of an organic solvent is necessary. Dimethyl sulfoxide (DMSO) is the recommended solvent for achieving a stable, high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
Procedure:
-
Determine the Desired Stock Concentration: Based on the experimental requirements, calculate the required mass of this compound. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 262.69 g/mol = 0.0026269 g = 2.63 mg
-
-
Weighing the Compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance in a fume hood. Transfer the powder to a sterile amber glass vial.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Securely cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be applied to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.
-
Storage: Store the stock solution at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to a week. To minimize degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Studies on the stability of various compounds in DMSO have shown that multiple freeze-thaw cycles do not significantly impact the integrity of many small molecules.[3]
Safety Precautions:
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Experimental Workflow and Visualization
The primary application of this compound is as a crucial building block in multi-step organic synthesis. The following diagram illustrates a general workflow from the preparation of a stock solution to its use in a chemical reaction.
Caption: General workflow for the use of a this compound stock solution in a chemical synthesis experiment.
As this compound is primarily a synthetic intermediate, there is no established signaling pathway directly modulated by it. The provided workflow focuses on its practical application in a laboratory setting for the synthesis of more complex molecules, such as Asenapine.
References
Application Notes and Protocols: 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a pivotal pharmaceutical intermediate, most notably utilized in the synthesis of Asenapine, an atypical antipsychotic medication.[1][2] Asenapine is prescribed for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[3] The structural characteristics of this compound, featuring a chlorophenoxy group linked to a phenylacetic acid backbone, make it an ideal precursor for the multi-step synthesis of this complex therapeutic agent.[2] Its high purity and stable physical properties are advantageous for controlled and efficient pharmaceutical manufacturing.[2] This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this intermediate.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 25563-04-6 | [1][2] |
| Molecular Formula | C₁₄H₁₁ClO₃ | [4] |
| Molecular Weight | 262.69 g/mol | [4] |
| Appearance | Light pinkish-beige solid | [1][2] |
| Purity | ≥98.0% | [2] |
| Melting Point | 120-122 °C | [2] |
| Boiling Point | 397.7 °C at 760 mmHg | [2] |
| Density | 1.317 g/cm³ | [2] |
| Flash Point | 194.3 °C | [2] |
Application in Asenapine Synthesis
This compound serves as a crucial starting material for the synthesis of Asenapine. The overall synthetic pathway involves the conversion of the carboxylic acid to a key lactam intermediate, which is subsequently reduced to yield the final active pharmaceutical ingredient (API).
Asenapine's Mechanism of Action and Signaling Pathway
Asenapine's therapeutic effects are attributed to its complex pharmacodynamic profile, characterized by its antagonist activity at a wide range of neurotransmitter receptors.[5] Its efficacy in treating schizophrenia is thought to be mediated through a combination of antagonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[6] Asenapine also exhibits high affinity for various other serotonin, dopamine, adrenergic, and histamine receptors, contributing to its overall clinical profile and potential side effects.[3][6][7] It notably lacks significant affinity for muscarinic cholinergic receptors.[1][6]
Caption: Asenapine's antagonistic action on various neurotransmitter receptors.
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound and its subsequent conversion to Asenapine. These are based on established literature and patents and may require optimization based on specific laboratory conditions and available equipment.
Protocol 1: Synthesis of this compound
This protocol describes a synthesis route starting from o-chloroacetophenone and p-chlorophenol.
Materials and Reagents:
-
o-Chloroacetophenone
-
p-Chlorophenol
-
Sodium hydroxide (NaOH)
-
Copper powder (catalyst)
-
Nitrogen gas (for inert atmosphere)
-
Ethyl acetate
-
Petroleum ether (or similar solvent mixture)
-
Sublimed sulfur
-
Morpholine
-
Concentrated hydrochloric acid (HCl)
-
Glacial acetic acid
Procedure:
-
Synthesis of 1-(2-(4-chlorophenoxy)phenyl)ethanone:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, combine o-chloroacetophenone (e.g., 500 g), p-chlorophenol (e.g., 1000 g), sodium hydroxide (e.g., 250 g), and copper powder (e.g., 40 g).[8]
-
Heat the mixture to 125-130 °C and stir for approximately 10 hours.[8]
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a 3N sodium hydroxide solution (e.g., 2000 mL).[8]
-
Extract the product with a mixture of ethyl acetate and petroleum ether.[8] The resulting crude 1-(2-(4-chlorophenoxy)phenyl)ethanone can be used in the next step without further purification.
-
-
Willgerodt-Kindler Reaction and Hydrolysis:
-
Combine the crude 1-(2-(4-chlorophenoxy)phenyl)ethanone with sublimed sulfur (e.g., 250 g) and morpholine (e.g., 1000 g).[8]
-
Reflux the mixture for 5 hours.[8]
-
Cool the mixture to room temperature.
-
Add the cooled mixture to a solution of concentrated hydrochloric acid (e.g., 1800 mL) and glacial acetic acid (e.g., 1800 mL).[8]
-
Reflux the resulting mixture for 18 hours.[8]
-
Concentrate the solution under vacuum to approximately 60% of its original volume.[8]
-
Pour the concentrated solution into water (e.g., 4000 mL) with mechanical stirring to precipitate the crude product.[8]
-
-
Purification:
-
Filter the solid and dissolve it in ethyl acetate (e.g., 10000 mL).[8]
-
Wash the ethyl acetate solution with water (e.g., 2000 mL) and a sodium bicarbonate solution.[8]
-
Separate the organic phase and dry it over a suitable drying agent.
-
Evaporate the solvent to obtain a black solid.[8]
-
Dissolve the solid in a 3N sodium hydroxide solution (e.g., 5000 mL) and wash with a mixture of ethyl acetate and petroleum ether to remove impurities.[8]
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 3 to precipitate the product.[8]
-
Boil the resulting brown solid in a mixture of petroleum ether and toluene for 2 hours, then cool to room temperature and filter to obtain the purified this compound.[8]
-
Caption: Workflow for the synthesis of the intermediate.
Protocol 2: Synthesis of Asenapine from this compound
This protocol outlines the conversion of the intermediate to Asenapine via a lactam intermediate.
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N-methyl-2-aminoethanol
-
Reducing agent (e.g., Lithium aluminum hydride/Aluminum chloride complex)
-
Appropriate solvents (e.g., Toluene, THF)
-
Reagents for workup and purification
Procedure:
-
Formation of the Acid Chloride:
-
React this compound with thionyl chloride to form the corresponding acid chloride. This is a standard procedure and should be carried out under anhydrous conditions.
-
-
Amidation and Cyclization to Lactam:
-
React the acid chloride with N-methyl-2-aminoethanol to form an amide.
-
The resulting amide undergoes intramolecular cyclization to form the lactam, trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one. This step may require specific conditions and catalysts which should be determined from detailed synthetic literature for Asenapine.
-
-
Reduction to Asenapine:
-
Reduce the lactam intermediate using a suitable reducing agent, such as a lithium aluminum hydride/aluminum chloride complex, in a solvent like tetrahydrofuran (THF).[9]
-
The reaction is typically carried out at low temperatures (e.g., -25 to -20 °C).[9]
-
Careful control of the reaction conditions is crucial to achieve the desired trans isomer of Asenapine.
-
-
Workup and Purification:
-
Quench the reaction carefully with a suitable reagent (e.g., water or a solution of sodium hydroxide).
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer and evaporate the solvent.
-
The crude Asenapine can be purified by techniques such as column chromatography or crystallization, often as a maleate salt.
-
Caption: General workflow for Asenapine synthesis from the intermediate.
Conclusion
This compound is a well-established and critical intermediate in the pharmaceutical industry, particularly for the synthesis of the atypical antipsychotic Asenapine. Its chemical properties and the synthetic routes developed for its production and subsequent conversion to the final drug product are well-documented. The protocols and data provided in this document are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Adherence to appropriate laboratory safety practices is paramount when carrying out these procedures.
References
- 1. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. Asenapine - Wikipedia [en.wikipedia.org]
- 4. This compound | C14H11ClO3 | CID 12245871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]
- 8. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 9. Asenapine synthesis - chemicalbook [chemicalbook.com]
Safety Precautions for Handling 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid in the Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and emergency procedures for the laboratory use of 2-(2-(4-chlorophenoxy)phenyl)acetic acid (CAS No. 25563-04-6). The information is intended to guide researchers, scientists, and drug development professionals in establishing a safe working environment when handling this compound.
Hazard Identification and Risk Assessment
GHS Hazard Classification
Based on available information for this compound, the following GHS classifications are noted:
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]
-
Hazardous to the aquatic environment, long-term hazard (Category 4): May cause long lasting harmful effects to aquatic life.[2]
Signal Word: Warning[2]
Hazard Statements: [2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H413: May cause long lasting harmful effects to aquatic life.
Precautionary Statements: [2]
-
P264: Wash skin thoroughly after handling.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation persists: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₁ClO₃[1][2] |
| Molecular Weight | 262.69 g/mol [1][2] |
| Appearance | Light pinkish-beige solid[1] |
| Melting Point | 120-122 °C[1] |
| Boiling Point | 397.7 °C at 760 mmHg[1] |
| Flash Point | 194.3 °C[1] |
| Density | 1.317 g/cm³[1] |
Quantitative Toxicological Data
Specific quantitative toxicological data, such as LD50 (median lethal dose) and LC50 (median lethal concentration), for this compound are not available in the reviewed literature. In the absence of this data, it is crucial to minimize exposure through rigorous adherence to the safety protocols outlined in this document.
Experimental Protocols and Safe Handling
Risk Assessment Workflow
Before beginning any work with this compound, a comprehensive risk assessment must be performed. The following workflow can be used as a guide.
Caption: Risk Assessment Workflow for Handling this compound.
Personal Protective Equipment (PPE)
A critical component of safe handling is the consistent and correct use of appropriate PPE.
| PPE Category | Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield must be worn.[3] |
| Skin Protection | A lab coat, long pants, and closed-toe shoes are mandatory.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required.[5] Gloves should be inspected before use and disposed of properly after handling. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator is necessary.[5] |
Engineering Controls
-
Ventilation: All handling of solid this compound that may generate dust must be performed in a certified chemical fume hood.[4]
-
Eyewash and Safety Shower: A calibrated and unobstructed eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Standard Operating Procedure for Weighing and Handling
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as specified in section 2.2.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood.
-
Place a plastic-backed absorbent liner on the work surface of the fume hood to contain any minor spills.
-
-
Handling:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean, designated spatula to transfer the desired amount of the solid to a weigh boat on a tared balance.
-
Avoid generating dust. If dust is observed, pause and allow it to settle before proceeding.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Post-Handling:
-
Clean any residual powder from the spatula and work surface using a damp cloth or paper towel, taking care not to create dust.
-
Dispose of the cleaning materials and any contaminated disposable items (e.g., weigh boat, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Storage and Disposal
Storage
-
Store this compound in a cool, dry, and well-ventilated area.[1][4]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Waste Disposal
All waste containing this compound, including unused product and contaminated lab supplies, must be treated as hazardous waste.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4] |
Spill Response
The appropriate response to a spill depends on its size and location.
For a small spill (less than 1 gram) inside a chemical fume hood:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material.
-
Carefully sweep or scoop the material into a designated hazardous waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth in the hazardous waste container.
-
Clean the area with soap and water.
For a large spill or a spill outside of a chemical fume hood:
-
Evacuate the immediate area and alert others.
-
If the substance is flammable, extinguish all ignition sources.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.
Caption: Spill Response Decision Tree.
References
- 1. echemi.com [echemi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Toxicity of 2-methyl-4-chlorophenoxy acetic acid alone and in combination with cyhalofop-butyl to Cyprinus carpio embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (4-chlorophenoxy)acetic acid [sitem.herts.ac.uk]
Application Notes and Protocols: Appropriate Controls for Experiments with 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-(4-Chlorophenoxy)phenyl)acetic acid (CAS No. 25563-04-6) is a key intermediate in the synthesis of Asenapine, an atypical antipsychotic medication. While primarily utilized for its chemical properties in multi-step pharmaceutical manufacturing, the structural similarity of this intermediate to other biologically active molecules, such as phenoxyacetic acid derivatives and certain non-steroidal anti-inflammatory drugs (NSAIDs), necessitates a thorough evaluation of its potential for off-target biological effects. These application notes provide detailed protocols and guidance on the appropriate controls to implement when working with this compound to ensure the validity and specificity of experimental results.
The core principle is to differentiate the effects of a final active pharmaceutical ingredient (API) from any potential confounding activities of its synthetic precursors. This is critical in preclinical and toxicological studies where the presence of even trace amounts of intermediates could lead to misinterpretation of data.
Potential Off-Target Activities and Rationale for Controls
Based on the chemical structure of this compound, several potential biological activities should be considered and controlled for in experimental designs.
-
Cytotoxicity and Genotoxicity: Structurally related compounds, such as the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), have demonstrated cytotoxic and genotoxic effects in various cell-based assays. Therefore, it is crucial to assess the potential of this compound to induce cell death or DNA damage.
-
Anti-inflammatory Activity: The phenylacetic acid moiety is a common feature in many NSAIDs that target cyclooxygenase (COX) enzymes. Experiments should include controls to rule out any anti-inflammatory effects of the intermediate.
-
Receptor Binding and Signaling: Asenapine, the final product, has a complex pharmacological profile, acting on multiple serotonin, dopamine, and other receptors. While the intermediate is structurally distinct, its potential to interact with these or other receptors should be considered, especially in high-concentration in vitro studies.
Experimental Design and Control Strategies
A multi-tiered approach to control experiments is recommended, starting with fundamental cytotoxicity and progressing to more specific mechanism-of-action studies. The following diagram illustrates a recommended experimental workflow.
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the aqueous solubility of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a weakly acidic organic compound.[1][2] Its limited solubility in water can pose significant challenges for formulation development, bioavailability, and overall therapeutic efficacy, particularly for oral and parenteral dosage forms.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
A2: Several techniques can be employed to enhance the solubility of poorly water-soluble acidic drugs like this compound. The most common approaches include pH adjustment, the use of co-solvents, complexation with cyclodextrins, utilization of surfactants, and the preparation of solid dispersions.
Q3: How does pH affect the solubility of this compound?
A3: As a carboxylic acid, the solubility of this compound is highly pH-dependent. In aqueous solutions with a pH above its pKa, the carboxylic acid group will deprotonate to form a more soluble carboxylate salt. Therefore, increasing the pH of the solution will increase its solubility.
Q4: What are co-solvents and how do they work?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds. They work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of non-polar molecules.
Q5: What is the role of cyclodextrins in solubility enhancement?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble drug molecules, like this compound, forming inclusion complexes that have significantly improved aqueous solubility and stability.
Q6: How do surfactants improve solubility?
A6: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles can entrap hydrophobic drug molecules within their core, thereby increasing the overall solubility of the drug in the aqueous medium.
Q7: What is a solid dispersion and how does it enhance solubility?
A7: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid, hydrophilic carrier or matrix. This technique can enhance solubility by reducing the drug's particle size to a molecular level, improving wettability, and converting the drug to an amorphous state, which is generally more soluble than the crystalline form.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution upon standing.
| Potential Cause | Troubleshooting Step |
| Supersaturation | The initial dissolution method may have created a supersaturated solution that is thermodynamically unstable. Try preparing the solution at a slightly lower concentration. |
| pH Fluctuation | The pH of the solution may have changed over time due to atmospheric CO2 absorption or interaction with the container. Re-measure and adjust the pH. Consider using a buffer system for better pH control. |
| Temperature Change | Solubility is often temperature-dependent. If the solution was prepared at an elevated temperature, the compound may precipitate upon cooling to room temperature. Determine the solubility at the desired storage temperature. |
| Common Ion Effect | If the solution contains other ions, the common ion effect could reduce the solubility of the salt form of the compound. Analyze the composition of your aqueous medium. |
Issue 2: Inconsistent solubility results between experiments.
| Potential Cause | Troubleshooting Step |
| Equilibrium Not Reached | The time allowed for dissolution may not be sufficient to reach equilibrium solubility. Increase the stirring/agitation time and measure the concentration at different time points until it plateaus. |
| Inaccurate pH Measurement | Small variations in pH can significantly impact the solubility of an acidic compound. Calibrate your pH meter before each use and ensure accurate measurements. |
| Solid-State Inconsistency | The compound may exist in different polymorphic forms or have batch-to-batch variations in crystallinity, affecting its solubility. Characterize the solid-state properties of your starting material using techniques like XRPD or DSC. |
| Analytical Method Variation | Ensure that the analytical method used to quantify the dissolved compound (e.g., HPLC, UV-Vis) is validated and consistently applied. |
Quantitative Data Summary
The following tables provide illustrative quantitative data on the solubility of this compound under various conditions. Note: This data is hypothetical and intended for comparative purposes to demonstrate the effects of different solubility enhancement techniques.
Table 1: Effect of pH on Aqueous Solubility at 25°C
| pH | Solubility (mg/mL) |
| 2.0 | < 0.01 |
| 4.0 | 0.05 |
| 6.0 | 1.2 |
| 7.4 | 15.8 |
| 8.0 | 45.2 |
Table 2: Effect of Co-solvents on Aqueous Solubility (pH 7.4) at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (mg/mL) |
| None | 0 | 15.8 |
| Ethanol | 10 | 25.3 |
| Ethanol | 20 | 42.1 |
| Propylene Glycol | 10 | 22.5 |
| Propylene Glycol | 20 | 38.9 |
| PEG 400 | 10 | 31.7 |
| PEG 400 | 20 | 55.4 |
Table 3: Effect of Cyclodextrins on Aqueous Solubility (pH 7.4) at 25°C
| Cyclodextrin | Concentration (mM) | Solubility (mg/mL) |
| None | 0 | 15.8 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10 | 35.2 |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 20 | 68.9 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 10 | 48.6 |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | 20 | 95.3 |
Experimental Protocols
Protocol 1: Solubility Determination by Shake-Flask Method
-
Add an excess amount of this compound to a series of vials containing the desired aqueous medium (e.g., buffers of different pH, co-solvent mixtures).
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Dilute the filtered sample with an appropriate solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolve a specific ratio of this compound and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a suitable organic solvent (e.g., methanol, ethanol).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it to a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to obtain a uniform particle size.
-
Characterize the solid dispersion for properties such as drug content, dissolution rate, and solid-state properties (amorphous vs. crystalline).
Visualizations
References
stability of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid under different pH conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions at different pH values?
A1: this compound is a carboxylic acid and its stability in aqueous solutions is significantly influenced by pH. As a weak acid, it exists in equilibrium between its protonated (less soluble) and deprotonated (more soluble) forms. The pKa of phenylacetic acid is approximately 4.3.[1][2][3] The stability of the compound is generally greater at acidic to neutral pH. Under strongly alkaline conditions, the ether linkage may be susceptible to hydrolysis, especially at elevated temperatures.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its structure, the primary potential degradation pathways include:
-
Hydrolysis: Cleavage of the ether bond is possible under extreme pH conditions and high temperatures, which would yield 2-hydroxyphenylacetic acid and 4-chlorophenol.
-
Oxidative Degradation: The aromatic rings and the benzylic carbon of the acetic acid side chain are susceptible to oxidation. This can lead to the formation of various hydroxylated and ring-opened byproducts.
-
Photodegradation: Exposure to UV light may induce degradation, potentially through cleavage of the ether bond or reactions involving the chlorinated phenyl ring.
Q3: How should I prepare solutions of this compound for my experiments to ensure stability?
A3: To ensure the stability of your solutions, consider the following:
-
pH of the Medium: For routine experiments, it is advisable to prepare solutions in a buffer system that maintains a pH between 4 and 7.
-
Solvent Selection: While the compound has limited aqueous solubility, it is more soluble in its deprotonated form at pH values above its pKa. For higher concentrations, the use of co-solvents such as methanol or acetonitrile may be necessary. Always assess the compatibility of the co-solvent with your experimental system.
-
Storage Conditions: Store stock solutions at 2-8°C and protected from light. For long-term storage, consider aliquoting and freezing at -20°C or below. Avoid repeated freeze-thaw cycles.
Q4: What analytical methods are suitable for quantifying the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[4][5][6][7][8][9] A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol). UV detection is suitable due to the aromatic nature of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous solution | The pH of the solution is below the pKa of the compound, leading to the formation of the less soluble free acid. | Adjust the pH of the solution to be at least 1-2 units above the estimated pKa (~4.3) to ensure the compound is in its more soluble deprotonated form. Alternatively, consider using a co-solvent. |
| Inconsistent analytical results | The compound may be degrading in the analytical sample vial or during the analytical run. | Ensure the mobile phase and sample diluent are at a pH that ensures stability. If using an autosampler, control the temperature of the sample tray. |
| Appearance of unknown peaks in chromatogram | This could indicate degradation of the compound. | Conduct a forced degradation study to identify potential degradation products and confirm that your analytical method can separate them from the parent compound. |
| Loss of compound during storage | The storage conditions may not be optimal, leading to chemical degradation. | Review your storage conditions. Ensure solutions are stored at the recommended temperature, protected from light, and at an appropriate pH. |
Data on Stability Under Forced Degradation Conditions
The following tables summarize hypothetical data from a forced degradation study on this compound. These studies are designed to identify potential degradation products and pathways under stress conditions.[10][11][12][13][14]
Table 1: Hydrolytic Stability of this compound
| Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products |
| 0.1 M HCl, 80°C | 24 | 95.2 | 2-hydroxyphenylacetic acid, 4-chlorophenol |
| pH 7 Buffer, 80°C | 24 | 99.1 | Not significant |
| 0.1 M NaOH, 80°C | 24 | 88.5 | 2-hydroxyphenylacetic acid, 4-chlorophenol |
Table 2: Oxidative Stability of this compound
| Condition | Time (hours) | Assay of Parent Compound (%) | Major Degradation Products |
| 3% H₂O₂, RT | 24 | 92.7 | Various hydroxylated species |
Table 3: Photostability of this compound (Solid State)
| Condition | Exposure | Assay of Parent Compound (%) | Major Degradation Products |
| ICH Q1B Option 1 | 1.2 million lux hours and 200 watt hours/m² | 98.5 | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines the procedure for assessing the hydrolytic stability of this compound under acidic, neutral, and basic conditions, in accordance with ICH Q1A(R2) guidelines.[11][13]
Caption: Workflow for Hydrolytic Forced Degradation Study.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Analysis
This protocol provides a general HPLC method for the quantification of this compound and its degradation products.
Caption: HPLC Method Parameters for Stability Analysis.
Signaling Pathways and Logical Relationships
The stability of this compound is intrinsically linked to the pH of its environment due to its carboxylic acid functional group. The Henderson-Hasselbalch equation governs the equilibrium between the protonated (HA) and deprotonated (A⁻) forms.
Caption: Relationship between pH, Compound State, and Stability.
References
- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. permm.phar.umich.edu [permm.phar.umich.edu]
- 3. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion... | Study Prep in Pearson+ [pearson.com]
- 4. helixchrom.com [helixchrom.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC | SIELC Technologies [sielc.com]
- 9. A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column | Semantic Scholar [semanticscholar.org]
- 10. onyxipca.com [onyxipca.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. database.ich.org [database.ich.org]
- 14. pharmadekho.com [pharmadekho.com]
common issues with 2-(2-(4-Chlorophenoxy)phenyl)acetic acid synthesis and purification
Welcome to the technical support center for the synthesis and purification of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental procedures.
Synthesis Troubleshooting Guide
The synthesis of this compound, a key intermediate in the manufacturing of pharmaceuticals like Asenapine, can present several challenges.[1][2] The most common synthetic routes involve an Ullmann-type condensation or a multi-step process starting from o-chloroacetophenone.
Frequently Asked Questions (FAQs) - Synthesis
Q1: I am experiencing a low yield in my Ullmann condensation reaction to synthesize this compound. What are the common causes?
A1: Low yields in Ullmann couplings are a frequent issue and can be attributed to several factors:
-
Purity of Reactants: Ensure all starting materials, including the aryl halide (e.g., o-chlorophenylacetic acid) and the phenol (p-chlorophenol), are of high purity. Impurities can interfere with the catalytic cycle.
-
Catalyst Activity: Copper(I) salts like CuI, CuBr, or Cu₂O are commonly used.[3] The activity of the copper catalyst is crucial. If your catalyst is old or has been improperly stored, its activity may be diminished.
-
Choice of Ligand: While some Ullmann reactions can proceed without a ligand, their presence is known to accelerate the reaction and allow for milder conditions.[3] For diaryl ether synthesis, N,N- and N,O-chelating ligands have been shown to be effective.[3]
-
Base Selection: The strength and solubility of the base are critical.[3] In non-polar solvents like toluene or xylene, K₂CO₃ can be effective. For polar aprotic solvents, Cs₂CO₃ is often a better choice.[3]
-
Reaction Temperature: Traditional Ullmann reactions often require high temperatures, sometimes exceeding 210°C.[4] If the temperature is too low, the reaction may not proceed to completion.
-
Substrate Electronics: The electronic properties of your reactants play a significant role. Electron-poor aryl halides and electron-rich phenols generally result in higher yields.[3][4]
Q2: What are the potential side reactions in the Ullmann synthesis of this compound?
A2: Besides the desired product, several side reactions can occur, leading to a complex product mixture and lower yield:
-
Homocoupling: The aryl halide can couple with itself to form a biaryl compound.
-
Reductive Dehalogenation: The aryl halide can be reduced, removing the halogen and forming a simple arene. This is sometimes observed in classical Ullmann reactions.[5]
-
Protodecarboxylation: If the reaction temperature is too high for an extended period, the phenylacetic acid moiety may undergo decarboxylation.
Q3: My synthesis starting from o-chloroacetophenone is not proceeding as expected. What are the critical parameters?
A3: A patented method describes the synthesis starting from o-chloroacetophenone and p-chlorophenol.[6] Key parameters for the initial condensation step include:
-
Base: The use of sodium hydroxide is a crucial part of this method.[6]
-
Catalyst: Copper powder is used to catalyze the reaction.[6]
-
Temperature: The reaction is typically heated to 125-130°C for several hours under a nitrogen atmosphere.[6]
-
Subsequent Steps: The intermediate, 1-(2-(4-chlorophenoxy)phenyl)ethanone, is then converted to the final product via a reaction with sublimed sulfur and morpholine, followed by hydrolysis with concentrated hydrochloric acid and glacial acetic acid.[6] Incomplete conversion in any of these steps will lower the overall yield.
Troubleshooting Logic for Ullmann Synthesis
Caption: Troubleshooting workflow for low yield in Ullmann synthesis.
Purification Troubleshooting Guide
Purification of the final product is critical to remove unreacted starting materials, catalyst residues, and side products. Recrystallization and column chromatography are the most common methods.
Frequently Asked Questions (FAQs) - Purification
Q1: I am trying to purify this compound by recrystallization, but the product is "oiling out". What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute (the melting point of this compound is 120-122°C), or if the solution is cooled too quickly.[1][7] To address this:
-
Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the solution's saturation before allowing it to cool slowly.[7]
-
Use a Mixed Solvent System: Dissolve the compound in a minimal amount of a solvent in which it is highly soluble (e.g., ethanol or ethyl acetate). At an elevated temperature, add a solvent in which it is less soluble (an "anti-solvent" like water or hexane) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[7]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a small seed crystal of the pure compound.[2]
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: The choice of solvent is crucial for successful recrystallization. Based on the structure of the target compound (a carboxylic acid with aromatic rings), you should start with solvents of intermediate polarity. A common procedure involves using a mixture of toluene and heptane.[8] Other potential solvent systems to explore include:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Toluene
It is always recommended to perform small-scale solubility tests to determine the ideal solvent or solvent pair.[3]
Q3: My recrystallized product is still impure. What are the likely reasons?
A3: Persistent impurities after recrystallization can be due to:
-
Inappropriate Solvent Choice: The impurities may have similar solubility to your product in the chosen solvent. A different solvent system may be necessary.
-
Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure slow and undisturbed cooling.[3]
-
Occluded Impurities: If the initial crude product is highly impure, a single recrystallization may not be sufficient. A second recrystallization, possibly with a different solvent system, may be required.[9]
Q4: What are the recommended conditions for purifying this compound by column chromatography?
A4: For acidic compounds like this compound, reversed-phase column chromatography is often effective.
-
Stationary Phase: A C18-functionalized silica gel is a common choice for reversed-phase chromatography.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water, with a small amount of an acid (e.g., 0.1% formic acid or acetic acid), is typically used. The acid in the mobile phase protonates the carboxylic acid, making it more hydrophobic and increasing its retention on the column, which can lead to better separation.[10] The exact ratio of organic solvent to water will need to be optimized based on the polarity of the impurities.
Purification Workflow
Caption: General purification and analysis workflow.
Quantitative Data Summary
| Synthesis Method | Key Reactants | Solvent | Catalyst/Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ullmann Condensation | o-Chlorophenylacetic acid, p-Chlorophenol | Diethylene glycol dimethyl ether | K₂CO₃, CuBr | 120-130 | 8 | 68.8 | [8] |
| Ester Hydrolysis | This compound methyl ester | Methanol/Water | KOH, HCl | 60 | 3 | 87 | [8] |
Detailed Experimental Protocols
Protocol 1: Synthesis via Ullmann Condensation
This protocol is adapted from a known synthetic route.[8]
-
Preparation: In a suitable reaction vessel, dissolve potassium carbonate (4.0 mol) in diethylene glycol dimethyl ether at 0-20°C.
-
Addition of Reactants: Add p-chlorophenol (2.2 mol) and copper(I) bromide (0.04 mol) to the solution and stir until well mixed.
-
Initial Reaction: Heat the mixture to 100°C and add a portion of o-chlorophenylacetic acid (0.53 mol). Maintain the temperature and stir for 1 hour.
-
Completion of Reaction: Add the remaining o-chlorophenylacetic acid (0.93 mol) and raise the temperature to 120-130°C. Continue stirring for approximately 8 hours, monitoring the reaction progress by HPLC.
-
Workup: Cool the reaction to room temperature. Add water and 35% aqueous hydrochloric acid to adjust the pH of the aqueous layer to below 1.
-
Extraction: Add more water and extract the aqueous layer with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Crystallization: Partially concentrate the organic layer. Add heptane dropwise at around 70°C until crystals precipitate.
-
Isolation: Cool to 20-25°C, collect the crystals by filtration, and wash with a 1:1 mixture of heptane/toluene.
-
Drying: Dry the product under pressure to yield this compound as a white solid.
Protocol 2: Purification by Recrystallization
This is a general protocol for recrystallization that can be adapted for this compound.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., toluene/heptane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (e.g., toluene) and heat to boiling while stirring to dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Add the less soluble solvent (e.g., heptane) dropwise to the hot solution until it becomes slightly turbid. Allow the flask to cool slowly and undisturbed to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent mixture.
-
Drying: Dry the crystals to a constant weight.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 6. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. biotage.com [biotage.com]
optimizing reaction conditions for 2-(2-(4-Chlorophenoxy)phenyl)acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-(4-chlorophenoxy)phenyl)acetic acid. This key intermediate is notably used in the production of the atypical antipsychotic, Asenapine.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, particularly focusing on the Ullmann condensation reaction, a prevalent method for creating the diaryl ether bond.
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a frequent challenge. The following Q&A format will help you troubleshoot potential causes.
Q1: My reaction shows very low conversion of starting materials. What are the likely causes?
A1: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. Consider the following:
-
Catalyst Inactivity: The copper catalyst is crucial for the Ullmann condensation.[2]
-
Oxidation: Copper(I) species are generally more active. Ensure your copper source (e.g., copper(I) bromide, copper(I) chloride) has not been oxidized to inactive copper(II).[3] Using freshly purchased or properly stored catalyst is recommended.
-
In-situ Reduction: Some protocols use "activated" copper powder, which can be prepared by reducing a copper salt like copper sulfate with zinc metal in hot water.[2]
-
-
Insufficient Base: A base is required to deprotonate the phenol.
-
Base Strength: Stronger bases like potassium carbonate or cesium carbonate are often used.[3] Ensure the base is anhydrous, as water can interfere with the reaction.
-
Stoichiometry: Use an adequate molar excess of the base.
-
-
Reaction Temperature: Ullmann-type reactions traditionally require high temperatures, often exceeding 150°C, and sometimes up to 210°C.[2] Ensure your reaction is reaching and maintaining the target temperature.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and other reagents.[4]
Q2: I observe the formation of side products. What are the common side reactions?
A2: Side product formation can significantly reduce the yield of your target compound. Common side reactions include:
-
Homocoupling: The starting aryl halides can couple with themselves to form biphenyl derivatives. Optimizing the catalyst system and reaction temperature can minimize this.
-
Hydrolysis of the Acetic Acid Precursor: If using a starting material with a protected acetic acid group (e.g., a methyl ester), premature hydrolysis can occur under basic conditions.[3]
-
Reaction with Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are common but can sometimes participate in side reactions at high temperatures.[2]
Q3: The reaction seems to stall after some time. What could be the reason?
A3: Reaction stalling can be due to catalyst deactivation or reagent degradation.
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the copper catalyst. Ensure high-purity reagents and solvents are used.
-
Ligand Degradation: If using a ligand-assisted Ullmann reaction, the ligand may degrade at high temperatures over extended reaction times.
Issue 2: Difficulty in Product Purification
Q1: How can I effectively purify the final product?
A1: Purification of this compound typically involves the following steps:
-
Acid-Base Extraction: After the reaction, the mixture is typically acidified to a pH below 1 to protonate the carboxylic acid, making it soluble in organic solvents.[3] This allows for its separation from neutral and basic impurities.
-
Solvent Washes: The organic layer containing the product should be washed with water and brine to remove water-soluble impurities.[3]
-
Crystallization: The crude product can be purified by crystallization. A common method involves dissolving the residue in a suitable solvent like toluene and then adding an anti-solvent like heptane to induce precipitation.[3]
-
Column Chromatography: If crystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the synthesis of this compound?
A1: Common synthetic routes often involve the coupling of a substituted phenylacetic acid derivative with a chlorophenol. Examples of starting material combinations include:
-
o-chlorophenylacetic acid and p-chlorophenol.[3]
-
Methyl 2-bromophenylacetate and 4-chlorophenol.[3]
-
o-chloroacetophenone and p-chlorophenol, which are then further reacted to form the acetic acid moiety.[4]
Q2: What are the key reaction parameters to optimize for this synthesis?
A2: The following parameters are critical for optimizing the reaction:
-
Catalyst System: The choice of copper source (e.g., CuBr, CuCl, copper powder) and the potential use of a ligand (e.g., N,N-dimethylglycine).[3][4]
-
Base: The type of base (e.g., K₂CO₃, Cs₂CO₃, NaOH) and its stoichiometry.[3][4]
-
Solvent: High-boiling polar aprotic solvents like diethylene glycol dimethyl ether, dioxane, or DMF are frequently used.[2][3]
-
Temperature: Typically in the range of 100-130°C, but can be higher.[3][4]
-
Reaction Time: Often requires several hours to days for completion.[3]
Q3: Is an inert atmosphere always necessary?
A3: Yes, for optimal results and to prevent oxidative side reactions, it is highly recommended to perform the reaction under an inert atmosphere such as nitrogen.[4]
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method A | Method B |
| Aryl Halide | o-chlorophenylacetic acid | Methyl 2-bromophenylacetate |
| Phenol | p-chlorophenol | 4-chlorophenol |
| Catalyst | Copper(I) bromide | Copper(I) chloride |
| Ligand | None specified | N,N-dimethylglycine |
| Base | Potassium carbonate | Cesium carbonate |
| Solvent | Diethylene glycol dimethyl ether | Dioxane |
| Temperature | 120-130°C | 110°C |
| Reaction Time | ~8 hours | 4 days |
| Yield | 68.8% | 87% (after hydrolysis) |
| Reference | [3] | [3] |
Experimental Protocols
Method A: Synthesis from o-chlorophenylacetic acid and p-chlorophenol [3]
-
Dissolve 4.0 mol of potassium carbonate in 1500 mL of diethylene glycol dimethyl ether at 0-20°C.
-
Add 2.2 mol of p-chlorophenol and 0.04 mol of copper(I) bromide to the solution and stir well.
-
Heat the mixture to 100°C and add 0.53 mol of o-chlorophenylacetic acid. Maintain the temperature and stir for 1 hour.
-
Add an additional 0.93 mol of o-chlorophenylacetic acid, raise the temperature to 120-130°C, and continue stirring for approximately 8 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction to room temperature. Add 700 mL of water and 650 mL of 35 wt% aqueous hydrochloric acid to adjust the pH of the aqueous layer to below 1.
-
Dilute with 500 mL of water and extract the organic layer with toluene (400 mL, then 200 mL).
-
Combine the organic layers and wash sequentially with water (3 x 500 mL) and brine (1 x 500 mL). Dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer to a residue of about 400 g. Add 100 mL of heptane dropwise while maintaining an internal temperature of approximately 70°C until crystal precipitation.
-
Cool to 20-25°C, filter the crystals, and wash with a 1:1 heptane/toluene solvent mixture (100 mL).
-
Dry the solid under pressure to obtain this compound.
Method B: Synthesis from Methyl 2-bromophenylacetate and 4-chlorophenol followed by Hydrolysis [3]
-
Dissolve 216.3 mmol of methyl 2-bromophenylacetate and 215.8 mmol of 4-chlorophenol in 790 mL of dioxane while warming to 50°C.
-
To the resulting solution, add 432.2 mmol of cesium carbonate and 86.2 mmol of copper(I) chloride under a nitrogen atmosphere.
-
Add 43.2 mmol of N,N-dimethylglycine to the green suspension.
-
Heat the reaction mixture at 110°C (reflux) for 4 days with stirring.
-
Filter the reaction mixture over dicalite and wash with dioxane.
-
Remove the dioxane in vacuo to obtain the crude methyl ester as a brown oil.
-
Dissolve the oil in 250 mL of methanol and add 1.4 equivalents of KOH.
-
Heat the solution for 3 hours at 60°C.
-
Cool the reaction mixture and remove most of the methanol under vacuum.
-
Add 100 mL of water to the residue and adjust the pH to 1 with 1 M HCl.
-
Filter the resulting crystals and dry in a vacuum at 40°C to yield [2-(4-chloro-phenoxy)-phenyl]-acetic acid.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
Technical Support Center: Stability and Storage of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid to prevent its degradation. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[2][3] For optimal preservation of its integrity, storage at or below room temperature is recommended, and for long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be considered, especially for solutions. The compound should also be protected from light.
Q2: What are the potential degradation pathways for this compound?
Based on its chemical structure, which includes a carboxylic acid group, a phenylacetic acid moiety, and a chlorophenoxy group, the following degradation pathways are plausible:
-
Hydrolysis: The ether linkage is susceptible to cleavage under acidic conditions, which could lead to the formation of 2-hydroxyphenylacetic acid and 4-chlorophenol.[4][5] Basic conditions are less likely to cleave the ether bond of this type.[4]
-
Oxidation: The phenylacetic acid portion of the molecule can be susceptible to oxidation, potentially leading to the formation of various oxidative degradation products.[6][7][8] The presence of oxygen and exposure to certain metal ions can catalyze this process.
-
Photodegradation: Aromatic compounds, especially those with halogen substituents, can be sensitive to light.[9] Exposure to UV or even ambient light over extended periods could induce photochemical reactions, leading to the formation of various degradation products.[10][11]
-
Thermal Degradation: Although generally stable at ambient temperatures, prolonged exposure to high temperatures could lead to decomposition.
Q3: How can I detect degradation of my this compound sample?
Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping), or more definitively through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to quantify the parent compound and detect the presence of degradation products.[12] A decrease in the peak area of the active compound and the appearance of new peaks in the chromatogram are indicative of degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Change in color of the solid compound (e.g., from white/off-white to yellowish/brownish). | Oxidation or photodegradation. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and in a dark, cool place. |
| Decreased potency or unexpected results in experiments. | Degradation of the compound due to improper storage or handling. | Verify the purity of your sample using a stability-indicating analytical method like HPLC. If degradation is confirmed, obtain a fresh batch of the compound and ensure proper storage conditions are maintained. |
| Appearance of new, unidentified peaks in the HPLC chromatogram of the sample. | Formation of degradation products. | Perform forced degradation studies (see Experimental Protocols) to intentionally generate degradation products. This will help in identifying the unknown peaks and understanding the degradation pathways. Use techniques like LC-MS and NMR for structural elucidation of the degradation products. |
| Inconsistent results between different batches of the compound. | Variation in initial purity or degradation during storage of one of the batches. | Always source high-purity material (≥98.0%) from a reputable supplier.[13] Perform an initial purity check on new batches and monitor their stability over time. |
Summary of Potential Degradation Conditions and Products
| Stress Condition | Potential Degradation Products | Analytical Technique for Detection |
| Acidic Hydrolysis | 2-hydroxyphenylacetic acid, 4-chlorophenol | HPLC, LC-MS, GC-MS |
| Oxidative (e.g., H₂O₂) | Oxidized phenylacetic acid derivatives, hydroxylated species | HPLC, LC-MS |
| Photolytic (UV/Visible light) | Various photoproducts resulting from cleavage and rearrangement | HPLC, LC-MS |
| Thermal (Elevated Temperature) | Various decomposition products | HPLC, TGA (Thermogravimetric Analysis) |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours.
-
Photodegradation: Expose a solution of the compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method (General)
This is a general-purpose Reverse-Phase HPLC (RP-HPLC) method that can be used as a starting point. Optimization will be required for specific applications.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes to elute both the parent compound and any potential degradation products.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is recommended to monitor multiple wavelengths). A starting point could be around 230 nm or 275 nm.[12]
-
Injection Volume: 10-20 µL
-
Column Temperature: 30°C
Visualizations
Caption: Logical relationship between storage conditions and compound stability.
Caption: Experimental workflow for a forced degradation study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) by fungi originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. Oxidative fragmentation of phenylacetic acid and related compounds induced by some oxygen-containing radicals - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Kinetics and Mechanism of Oxidation of Phenyl Acetic Acid and Dl-Mandelic Acid by Permanganate in Acid Medium – Oriental Journal of Chemistry [orientjchem.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Photochemistry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 13. apps.dtic.mil [apps.dtic.mil]
troubleshooting unexpected results in assays with 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in assays involving 2-(2-(4-Chlorophenoxy)phenyl)acetic acid (CAS: 25563-04-6). The following frequently asked questions (FAQs) and troubleshooting guides will help you identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is primarily known as an intermediate in the synthesis of Asenapine, an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder.[1] Its structural features may also lead to its investigation in other areas of chemical and pharmaceutical research.[1]
Q2: What are the key physical and chemical properties of this compound?
Understanding the fundamental properties of this compound is crucial for accurate and reproducible assay design. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C14H11ClO3 | [1][2] |
| Molecular Weight | 262.69 g/mol | [1][2][3] |
| Appearance | Light pinkish-beige solid | [1] |
| Melting Point | 120-122 °C | [1] |
| Boiling Point | 397.7 °C at 760 mmHg | [1] |
| Purity | ≥98.0% | [1] |
Q3: How should I prepare stock solutions of this compound?
Due to its carboxylic acid group and aromatic rings, solubility can be pH-dependent. For initial stock solutions, using an organic solvent like DMSO or ethanol is recommended. A related compound, 4-Chlorophenylacetic acid, is soluble in ethanol at 100 mg/mL.[4] For aqueous assay buffers, it is critical to assess the compound's solubility and stability at the final assay pH to avoid precipitation.
Q4: What are the common mechanisms by which a small molecule like this can interfere with an assay?
Small molecules can cause assay artifacts through several mechanisms, leading to false-positive or false-negative results.[5] These include:
-
Light-Based Interference : The compound may be autofluorescent or quench the fluorescence of assay reagents.[5]
-
Chemical Reactivity : The compound may react directly with assay components, such as proteins or detection reagents.[5]
-
Colloidal Aggregation : At higher concentrations, some small molecules form aggregates that can non-specifically inhibit enzymes.[5]
-
Chelation : The compound could chelate essential metal ions required for enzyme activity.[5]
Troubleshooting Guides
This section addresses specific unexpected results you may encounter during your experiments.
Scenario 1: High Background Signal in a Fluorescence-Based Assay
Question: I am observing a high background signal in my fluorescence-based assay when this compound is present, even in no-enzyme controls. What could be the cause?
Answer: A high background signal is often due to autofluorescence of the test compound.[5] The aromatic rings in the structure of this compound can contribute to intrinsic fluorescence at certain excitation and emission wavelengths.
Troubleshooting Steps:
-
Check for Autofluorescence : Run a control experiment with the compound in the assay buffer without the fluorescent substrate or enzyme. Measure the fluorescence at the same wavelengths used in your assay.
-
Shift Wavelengths : If autofluorescence is confirmed, try to use a fluorophore that excites and emits at longer, red-shifted wavelengths, as small molecule fluorescence is more common at shorter wavelengths.
-
Use an Orthogonal Assay : If possible, validate your findings using a different detection method, such as an absorbance-based or luminescence-based assay, that is less prone to this type of interference.[6]
Scenario 2: Potency of the Compound Varies Between Experiments
Question: The IC50 value for my compound is inconsistent across different experimental runs. What could be causing this variability?
Answer: Inconsistent potency can stem from issues with compound solubility, stability, or aggregation.
Troubleshooting Steps:
-
Verify Solubility : Visually inspect your assay plate for any signs of compound precipitation. Determine the kinetic solubility of your compound in the final assay buffer.
-
Assess Stability : The compound may be unstable in your assay buffer over the course of the experiment. You can assess stability by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity using HPLC.
-
Test for Aggregation : Colloidal aggregation can lead to non-specific inhibition and is often concentration-dependent. A common way to test for this is to include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer. If the compound's potency significantly decreases in the presence of the detergent, aggregation is a likely cause.
Scenario 3: Compound Shows Inhibition in Primary Assay but not in a Secondary, Orthogonal Assay
Question: My compound was identified as a hit in my primary fluorescence-based screen, but it is inactive in a follow-up absorbance-based assay. Why is this happening?
Answer: This is a classic indicator of assay interference. The initial result was likely a false positive due to the compound's interaction with the primary assay's detection method.
Troubleshooting Steps:
-
Identify the Interference Mechanism :
-
Fluorescence Quenching : If the primary assay measured a decrease in signal, the compound might be a quencher.[5] You can test this by adding the compound to a solution of the fluorophore used in the assay and measuring the fluorescence.
-
Autofluorescence : If the primary assay measured an increase in signal, autofluorescence is a possibility.
-
-
Review Data from Control Experiments : Always run counter-screens to identify sources of assay artifacts early in the screening process.[6]
-
Trust the Orthogonal Assay : If the secondary, orthogonal assay is well-validated, its results are generally more reliable in confirming true biological activity.
Experimental Protocols
Protocol 1: Assessing Compound Autofluorescence
This protocol helps determine if this compound is contributing to the background signal in a fluorescence assay.
-
Prepare Compound Dilutions : Prepare a serial dilution of the compound in your final assay buffer, covering the concentration range used in your main experiment.
-
Plate Layout : In a microplate (identical to the one used for your assay), add the diluted compound to wells. Also include wells with assay buffer only (blank) and wells with your positive control compound if it is known to be non-fluorescent.
-
Incubation : Incubate the plate under the same conditions (temperature, time) as your main assay.
-
Fluorescence Reading : Read the plate on a plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis : Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent under your assay conditions.
Visualizations
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected assay results with small molecules like this compound.
Caption: A workflow for diagnosing unexpected assay results.
Hypothetical Signaling Pathway
As this compound is a precursor to Asenapine, a drug targeting neurotransmitter receptors, this diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade that such a compound might ultimately modulate.
Caption: A simplified GPCR signaling pathway.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C14H11ClO3 | CID 12245871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-(4-Chlorophenoxy)phenyl)acetic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-クロロフェニル酢酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid (Compound X)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and minimizing potential off-target effects of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, referred to herein as "Compound X." Given that this molecule is a known intermediate in the synthesis of the atypical antipsychotic Asenapine, understanding its intrinsic biological activities and potential for off-target interactions is critical for its application in any research context.[1]
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a compound like Compound X?
A1: Off-target effects are unintended interactions of a compound with biological molecules other than its primary, intended target.[2] These interactions can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the on-target activity.[2] For a compound like Compound X, which has a defined chemical structure, these unintended interactions can introduce confounding variables, lead to cellular toxicity, and produce irreproducible results if the expression of off-target proteins varies between experimental systems.[2]
Q2: I'm observing an unexpected cellular phenotype after treatment with Compound X. How can I determine if this is an off-target effect?
A2: An unexpected phenotype is a common sign of potential off-target activity. A systematic approach is crucial to investigate this.[2] First, verify the identity and purity of your Compound X sample using methods like LC-MS and NMR to rule out contaminants.[3] Perform a full dose-response curve, as off-target effects may exhibit different potency profiles than on-target effects.[3] If possible, use a structurally unrelated compound that is known to act on the same primary target; if this second compound does not produce the same phenotype, it suggests an off-target effect of Compound X.[3]
Q3: What proactive steps can I take to identify potential off-target effects of Compound X before conducting extensive experiments?
A3: Proactive screening is a critical step in characterizing any new compound.[2] In silico prediction methods can be used to forecast potential off-target interactions based on the chemical structure of Compound X.[4][5][6] Additionally, broad-panel screening services offered by contract research organizations (CROs) can test Compound X against a wide array of common off-target candidates like G-protein coupled receptors (GPCRs), kinases, and ion channels.[2] Phenotypic screening using high-content imaging can also reveal unexpected biological activities.[2]
Q4: How can I minimize off-target effects in my experiments with Compound X?
A4: Several strategies can help minimize off-target effects. Use the lowest effective concentration of Compound X that elicits the desired on-target response.[7] Optimizing the treatment duration, potentially using shorter incubation times, can also reduce the impact of off-target interactions.[7] If a specific off-target has been identified, co-treatment with a known inhibitor of that off-target can help isolate the on-target effects of Compound X.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Compound X.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected or contradictory cellular phenotype | Compound X may be activating or inhibiting a parallel or downstream signaling pathway through an off-target interaction.[2] | 1. Consult compound screening databases (e.g., PubChem, ChEMBL) for known activities of structurally similar molecules. 2. Perform a broad-panel off-target screen to identify unintended targets.[2] 3. Use target knockout/knockdown cells; if the phenotype persists when the intended target is absent, it strongly indicates an off-target effect.[2] |
| Cell death at concentrations expected to be non-toxic | Off-target binding to a critical protein, such as an ion channel or a key metabolic enzyme, may be inducing cytotoxicity.[2] | 1. Perform a cell viability assay (e.g., MTT, trypan blue) across a wide range of concentrations to determine the cytotoxic threshold accurately. 2. Screen Compound X against a panel of known toxicopharmacological targets.[2] |
| Observed effect is not dose-dependent | Off-target effects at higher concentrations may be masking or counteracting the on-target effect.[7] | 1. Expand the lower end of your concentration range to better define the dose-response curve for the on-target effect.[7] 2. Investigate potential off-target interactions through literature searches for similar scaffolds or by testing antagonists for suspected off-targets.[7] |
| Inconsistent results between experiments | Variability in the expression levels of an off-target protein between different cell passages or batches. | 1. Standardize cell passage number and confluency for all experiments. 2. Periodically perform quality control checks on your cell line, including authentication and mycoplasma testing. |
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity Profile of Compound X
| Target | Assay Type | IC50 / Ki (nM) | Notes |
| Primary Target A | Biochemical Assay | 50 | Desired on-target activity |
| Off-Target Kinase B | Kinase Panel Screen | 750 | Potential for off-target signaling |
| Off-Target GPCR C | Radioligand Binding | 1,200 | Lower probability of direct interaction at effective on-target concentrations |
| Off-Target Ion Channel D | Electrophysiology | > 10,000 | Unlikely to be a direct off-target |
Table 2: Summary of Troubleshooting Assay Results
| Assay | Parameter Measured | Result with 1 µM Compound X | Interpretation |
| Cell Viability (MTT) | Metabolic Activity | 95% of control | Not significantly cytotoxic at this concentration |
| Caspase-3/7 Activity | Apoptosis Induction | 110% of control | No significant induction of apoptosis |
| Mitochondrial Membrane Potential | Cellular Health | 98% of control | No significant mitochondrial dysfunction |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm On-Target Engagement
Objective: To verify that Compound X directly binds to its intended target in a cellular environment.
Methodology:
-
Culture cells to 80-90% confluency.
-
Harvest and wash the cells, then resuspend in PBS with a protease inhibitor cocktail.
-
Lyse the cells through freeze-thaw cycles.
-
Clarify the lysate by centrifugation to obtain the soluble protein fraction.
-
Divide the lysate into two aliquots: one treated with Compound X (at the desired concentration) and one with vehicle control.
-
Incubate the lysates for 30 minutes at room temperature.
-
Aliquot each lysate into a PCR plate and heat the plate across a temperature gradient (e.g., 40-70°C) for 3 minutes.
-
After heating, centrifuge the plate to pellet aggregated proteins.
-
Collect the supernatant and analyze the amount of soluble target protein remaining at each temperature using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve for the Compound X-treated sample compared to the control indicates target engagement.[3]
Protocol 2: Off-Target Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of Compound X for a potential off-target receptor.
Methodology:
-
Prepare cell membranes or purified protein expressing the suspected off-target receptor.
-
In a multi-well plate, add the membranes/protein, a specific radioligand for the off-target, and varying concentrations of Compound X.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled ligand for the off-target).
-
Incubate the plate to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of Compound X. Plot the percentage of specific binding against the log concentration of Compound X to determine the IC50, from which the inhibitor constant (Ki) can be calculated.[2]
Mandatory Visualizations
Caption: Logical workflow for investigating an unexpected phenotype.
Caption: Workflow for proactive off-target identification.
Caption: Signaling pathway illustrating on-target vs. off-target effects.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
analytical techniques for detecting impurities in 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-(4-Chlorophenoxy)phenyl)acetic acid. Our goal is to assist you in overcoming common challenges encountered during the detection and quantification of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound?
A1: Impurities can originate from the synthesis process or degradation.
-
Process-Related Impurities: These are typically unreacted starting materials or by-products of the synthesis. Common starting materials for the synthesis of this compound include p-chlorophenol and o-chlorophenylacetic acid. Therefore, residual amounts of these compounds may be present in the final product.
-
Degradation Products: Forced degradation studies on similar phenoxyacetic acid derivatives suggest that hydrolysis of the ether bond can occur, leading to the formation of compounds like 4-chlorophenol.[1][2]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for separating and quantifying non-volatile impurities. A reverse-phase C18 column is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process. Derivatization may be necessary for non-volatile impurities to make them suitable for GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities.
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are essential to understand the stability of the molecule and to identify potential degradation products. These studies typically involve subjecting the compound to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.
-
Thermal Stress: Heating the solid material or a solution.
-
Photostability: Exposing the compound to UV and visible light.
The resulting degradation products can then be analyzed by HPLC or LC-MS to develop a stability-indicating method.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Poor peak shape (tailing or fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample solvent stronger than the mobile phase. | 1. Use a guard column and ensure mobile phase is filtered. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For an acidic compound like this, a pH below its pKa is recommended. 3. Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Ghost peaks | 1. Contamination in the mobile phase or injector. 2. Carryover from a previous injection. | 1. Use fresh, high-purity solvents and flush the system. 2. Implement a needle wash step in your autosampler method. |
| Retention time shifts | 1. Inconsistent mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase until a stable baseline is achieved. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Recommended Action |
| No peaks or very small peaks | 1. Leak in the system. 2. Injector or detector malfunction. 3. Incomplete derivatization (if applicable). | 1. Perform a leak check. 2. Check the syringe, septum, and detector settings. 3. Optimize the derivatization reaction conditions (reagent concentration, temperature, and time). |
| Poor separation | 1. Inappropriate GC oven temperature program. 2. Column bleed. | 1. Optimize the temperature ramp rate and hold times. 2. Condition the column according to the manufacturer's instructions. |
| Mass spectrum interpretation issues | 1. Co-eluting peaks. 2. Background interference. | 1. Improve chromatographic separation. 2. Check for and eliminate sources of contamination in the carrier gas and sample. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for your specific instrumentation and impurity profile.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and methanol to a final concentration of approximately 0.5 mg/mL.
Protocol 2: GC-MS Method for Residual Solvent Analysis
This method is based on a generic approach for residual solvent analysis and should be validated for your specific application.
-
Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector: Splitless, 250 °C
-
Detector: Mass Spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
-
-
Sample Preparation (Headspace):
-
Accurately weigh about 100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and heat at 80 °C for 20 minutes before injection.
-
Protocol 3: NMR Sample Preparation for Structural Elucidation
-
Sample Preparation:
-
Weigh 5-10 mg of the isolated impurity.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra to determine the structure.
-
Quantitative Data Summary
The following tables provide a summary of typical analytical performance data. Note that these values are illustrative and should be determined for your specific method and instrumentation.
Table 1: HPLC Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| LOD | 0.01 - 0.1 µg/mL |
| LOQ | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Table 2: Spectral Data for Potential Impurities
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 4-Chlorophenol | 7.19 (d), 6.77 (d), 4.87 (s, br) | 154.2, 129.4, 125.5, 116.6 |
| 2-Chlorophenylacetic acid | 7.4-7.2 (m, 4H), 3.8 (s, 2H) | 175.5, 134.2, 132.8, 131.5, 129.6, 127.5, 39.5 |
Visualizations
Caption: Experimental workflow for impurity analysis.
Caption: Logical approach to troubleshooting.
References
Technical Support Center: Optimizing In Vivo Dosage of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Disclaimer: The following information is provided for research and developmental purposes only. The compound 2-(2-(4-Chlorophenoxy)phenyl)acetic acid is a specialized chemical with limited publicly available data regarding its in vivo dosage optimization. This guide has been constructed using information on a structurally related compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), as a surrogate. Researchers should use this information as a general guideline and adapt it based on their own in-house data and the specific characteristics of this compound. All animal studies must be conducted in compliance with institutional and national guidelines for the ethical care and use of laboratory animals.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the in vivo dosage of this compound?
A1: The initial step is to conduct a thorough literature review for the compound and structurally similar molecules to gather any existing toxicological and pharmacokinetic data. Given the limited data for this specific compound, a dose range-finding (DRF) study is the recommended starting point.[1][2] This involves administering a wide range of doses to a small number of animals to identify the maximum tolerated dose (MTD) and the minimum effective dose (MED).[1]
Q2: What animal model is most appropriate for in vivo studies with this compound?
A2: The choice of animal model depends on the research question. For initial toxicity and pharmacokinetic studies, rodents such as rats (e.g., Fischer 344) are commonly used.[3] It is crucial to consider species-specific differences in metabolism and toxicity, as seen with 2,4-D, where dogs show increased sensitivity compared to rats.[4]
Q3: What are the key parameters to monitor during a dose-range finding study?
A3: During a DRF study, it is essential to monitor for clinical signs of toxicity, changes in body weight, and any mortality.[5] Post-mortem, a gross necropsy should be performed to identify any macroscopic pathological changes in organs.[5]
Q4: How can I translate an effective in vitro concentration to an in vivo dose?
A4: Translating an in vitro concentration (e.g., IC50) to an in vivo dose is complex and not always direct. It is influenced by the compound's absorption, distribution, metabolism, and excretion (ADME) properties. While in vitro data can provide a preliminary estimate for the dose range in a DRF study, it should not be the sole basis for dose selection.
Troubleshooting Guide
Problem 1: High mortality or severe toxicity observed even at the lowest dose in the dose-range finding study.
-
Possible Cause: The selected starting dose range is too high.
-
Solution: Redesign the DRF study with a new, significantly lower set of doses. Consider using a logarithmic or semi-logarithmic dose spacing to cover a broader range with fewer animals.
-
-
Possible Cause: The vehicle used for formulation is causing toxicity.
-
Solution: Conduct a vehicle-only control group to assess its toxicity. If the vehicle is toxic, explore alternative, non-toxic vehicles suitable for the chosen route of administration.
-
-
Possible Cause: Improper administration technique (e.g., esophageal rupture during oral gavage).
-
Solution: Ensure personnel are well-trained in the administration technique. Use appropriately sized gavage needles for the animal model and observe animals for any signs of distress immediately following dosing.
-
Problem 2: No observable effect, even at the highest administered dose.
-
Possible Cause: The compound has low bioavailability via the chosen route of administration.
-
Solution: Investigate the pharmacokinetic properties of the compound. An intravenous administration study can help determine absolute bioavailability. If bioavailability is low, consider alternative administration routes or formulation strategies to improve absorption.
-
-
Possible Cause: The selected endpoints are not sensitive enough to detect the compound's activity.
-
Solution: Re-evaluate the biological activity of the compound and choose more sensitive and specific biomarkers or endpoints for your in vivo model.
-
-
Possible Cause: The dose range is too low.
-
Solution: If no signs of toxicity were observed, a higher dose range can be explored in a subsequent study. This should be approached with caution and careful monitoring for any adverse effects.
-
Data Presentation: Quantitative Data Summary for 2,4-Dichlorophenoxyacetic acid (Surrogate)
Table 1: Acute Toxicity of 2,4-D in Rodents
| Species | Strain | Route | LD50 (mg/kg) | Reference |
| Rat | Fischer 344 | Oral | 553 - 1090 | [3] |
| Mouse | - | Oral | 375 | [6] |
| Rabbit | - | Dermal | >2000 | [6] |
Table 2: Pharmacokinetic Parameters of 2,4-D in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (mg/L) | Tmax (h) | t1/2 (h) | Reference |
| 60 | 218.4 | 5.25 | 6.84 | [7] |
| 300 | 601.9 | 17.5 | 16.6 | [7] |
Table 3: Dose-Related Effects of 2,4-D in a 13-Week Rat Study
| Dose (mg/kg/day) | Observed Effects | Reference |
| 15 | Cytoplasmic alterations in renal proximal tubules (females) | [3] |
| 60 | Cytoplasmic alterations in renal proximal tubules (males and females) | [3] |
| 100 | Decreased body weight gain, increased kidney weight, minimal liver cell swelling | [3] |
| 150 | Decreased body weight gain, increased kidney weight, minimal liver cell swelling | [3] |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
-
Animal Acclimation: Acclimate animals to the laboratory environment for a minimum of 5 days prior to the study.
-
Dose Preparation: Prepare at least three dose levels (e.g., low, medium, high) of the test compound and a vehicle control. Initial dose selection can be informed by in vitro cytotoxicity data or literature on similar compounds.
-
Animal Grouping: Randomly assign animals to dose groups (e.g., 3-5 animals per sex per group).
-
Administration: Administer the compound via the chosen route (e.g., oral gavage).
-
Observation: Observe animals intensively for the first 24 hours and then daily for 14 days. Record clinical signs of toxicity, body weight changes, and any mortality.[5]
-
Necropsy: At the end of the study, euthanize all animals and perform a gross necropsy to examine for any macroscopic pathological changes.[5]
-
Data Analysis: Analyze the data to identify a range of tolerated and toxic doses.
Protocol 2: Acute Toxicity Study (Determination of LD50)
-
Dose Selection: Based on the DRF study results, select a range of at least 5 doses expected to cause mortality ranging from 0% to 100%.
-
Animal Grouping: Assign animals to dose groups (e.g., 5-10 animals per sex per group) and a vehicle control group.
-
Administration: Administer a single dose of the compound to each animal.
-
Observation: Observe animals for mortality and clinical signs of toxicity at regular intervals for up to 14 days.
-
Data Analysis: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).
Visualizations
Caption: Workflow for in vivo dosage optimization.
Caption: A hypothetical cell signaling pathway.
References
- 1. Dose Range Finding Studies - Maximum Tolerated Dose Study Design | Altasciences [altasciences.com]
- 2. criver.com [criver.com]
- 3. Acute, pharmacokinetic, and subchronic toxicological studies of 2,4-dichlorophenoxyacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative metabolism of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Synthesized 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid
This guide provides a comprehensive framework for validating the anti-inflammatory and analgesic properties of the synthesized compound 2-(2-(4-Chlorophenoxy)phenyl)acetic acid. Phenoxyacetic acid derivatives have shown potential in various therapeutic areas, including as anti-inflammatory agents.[1][2] The validation process detailed herein employs standard preclinical models to objectively assess the compound's efficacy in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs).
The primary mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3][4] Therefore, the validation strategy encompasses both in vitro enzyme inhibition assays and in vivo models of inflammation and pain to build a robust biological activity profile.
Part 1: In Vitro Validation - Cyclooxygenase (COX) Inhibition Profile
The initial step in characterizing a potential anti-inflammatory agent is to determine its effect on the key enzymes in the prostaglandin synthesis pathway: COX-1 and COX-2.[5] COX-1 is a constitutively expressed enzyme involved in physiological functions, while COX-2 is inducible and plays a major role in pathological inflammatory processes.[5] Selective inhibition of COX-2 is a desirable trait for modern anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[2][6]
Experimental Protocol: COX Inhibitor Screening Assay
This protocol is adapted from established colorimetric and fluorometric screening assays.[7][8] It measures the peroxidase activity of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic Acid (substrate)
-
Synthesized this compound
-
Reference Inhibitors: Indomethacin (non-selective), Celecoxib (COX-2 selective)
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation : Prepare working solutions of all reagents in the assay buffer as per manufacturer recommendations. Dissolve the synthesized compound and reference inhibitors in DMSO to create stock solutions.
-
Reaction Setup : In a 96-well plate, add the following to designated wells:
-
100% Initial Activity Wells : 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.[7]
-
Inhibitor Wells : 150 µL Assay Buffer, 10 µL Heme, 10 µL of enzyme, and 10 µL of the synthesized compound or a reference inhibitor at various concentrations.
-
Background Wells : 160 µL Assay Buffer and 10 µL Heme.[7]
-
-
Pre-incubation : Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation : Add 20 µL of the colorimetric substrate (TMPD) followed by 20 µL of arachidonic acid to all wells to start the reaction.
-
Measurement : Immediately monitor the absorbance at 590-611 nm using a plate reader in kinetic mode for 5-10 minutes.
-
Data Analysis : Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the control (100% initial activity). Plot percent inhibition versus inhibitor concentration to calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Signaling Pathway: Arachidonic Acid Cascade
The following diagram illustrates the role of COX enzymes in converting arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The diagram shows the points of inhibition by NSAIDs.
References
- 1. jetir.org [jetir.org]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 3. journalajrb.com [journalajrb.com]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.vistas.ac.in [ir.vistas.ac.in]
- 6. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, a key intermediate in the synthesis of the atypical antipsychotic drug Asenapine. The analysis extends to structurally similar compounds, evaluating their performance across different biological activities, supported by experimental data. This document aims to be a valuable resource for researchers and professionals in drug development and related scientific fields.
Overview of this compound
This compound is a phenoxyacetic acid derivative primarily recognized for its role as a precursor in the synthesis of Asenapine.[1] Its chemical structure, featuring a chlorophenoxy group linked to a phenylacetic acid moiety, is a key determinant of its chemical properties and synthetic utility. While direct biological activity data for this specific compound is limited in publicly available literature, its structural relationship to Asenapine and other bioactive phenoxyacetic acids allows for a comparative analysis based on inference and the activities of its analogs.
Comparative Analysis of Biological Activity
This section compares the biological activities of compounds structurally related to this compound, focusing on neurological, anti-inflammatory, and antimicrobial activities.
Neurological Activity: An Inference from Asenapine
Asenapine, the end product of the synthesis involving this compound, is a potent antagonist at a wide range of neurotransmitter receptors. Its high affinity for multiple dopamine, serotonin, α-adrenergic, and histamine receptors underpins its efficacy as an atypical antipsychotic.[2][3][4] The receptor binding affinity of Asenapine provides an indirect but valuable insight into the potential neurological activity profile that could be explored for analogs of its precursor.
Table 1: Receptor Binding Affinities (Ki, nM) of Asenapine
| Receptor Family | Receptor Subtype | Asenapine Ki (nM) |
| Serotonin | 5-HT1A | 2.5 |
| 5-HT1B | 2.7 | |
| 5-HT2A | 0.07 | |
| 5-HT2B | 0.18 | |
| 5-HT2C | 0.03 | |
| 5-HT5A | 1.6 | |
| 5-HT6 | 0.25 | |
| 5-HT7 | 0.11 | |
| Dopamine | D1 | 1.4 |
| D2 | 1.3 | |
| D3 | 0.42 | |
| D4 | 1.1 | |
| Adrenergic | α1 | 1.2 |
| α2A | 1.2 | |
| α2B | 0.32 | |
| α2C | 1.2 | |
| Histamine | H1 | 1.0 |
| H2 | 6.2 | |
| Data compiled from publicly available pharmacological studies.[2][5] |
The broad receptor footprint of Asenapine suggests that modifications to the this compound scaffold could yield novel compounds with tailored neurological activity.
Anti-inflammatory Activity of Substituted (2-phenoxyphenyl)acetic Acids
A study on a series of substituted (2-phenoxyphenyl)acetic acids has demonstrated their anti-inflammatory potential. This provides a direct comparison for compounds structurally analogous to the topic compound. A key finding was that halogen substitution on the phenoxy ring significantly enhanced anti-inflammatory activity.
Table 2: Anti-inflammatory Activity of Selected (2-phenoxyphenyl)acetic Acid Analogs
| Compound | Substitution on Phenoxy Ring | Anti-inflammatory Activity | Ulcerogenic Potential |
| (2-Phenoxyphenyl)acetic acid | None | Baseline | - |
| [2-(4-Chlorophenoxy)phenyl]acetic acid | 4-Chloro | Enhanced | Low |
| [2-(2,4-Dichlorophenoxy)phenyl]acetic acid | 2,4-Dichloro | Markedly Enhanced | Low |
| [2-(4-Bromophenoxy)phenyl]acetic acid | 4-Bromo | Enhanced | - |
Source: Adapted from Atkinson et al., J Med Chem. 1983.[6]
The data indicates that [2-(2,4-Dichlorophenoxy)phenyl]acetic acid, a close analog of the topic compound, exhibits a highly favorable profile with potent anti-inflammatory activity and low ulcerogenic potential.[6]
Antimicrobial and Herbicidal Activities of Phenoxyacetic Acid Derivatives
Phenoxyacetic acid derivatives are a well-established class of herbicides.[7][8] Furthermore, various halogenated phenolic and phenoxyacetic compounds have demonstrated antimicrobial properties.[9][10][11] This suggests that this compound and its analogs could also possess such activities.
Table 3: Overview of Antimicrobial and Herbicidal Activity of Related Compounds
| Compound Class | Specific Examples | Observed Activity |
| Halogenated Phenols | 2,4,6-Triiodophenol | Potent biofilm inhibition against S. aureus (MIC = 5 µg/mL) and activity against Gram-negative bacteria and C. albicans.[10] |
| Halogenated Phenylacetic Acids | Not specified | Halogenation is a known strategy to enhance antimicrobial activity.[9][12] |
| Phenoxyacetic Acid Herbicides | 2,4-Dichlorophenoxyacetic acid (2,4-D), MCPA | Selective herbicidal activity against dicotyledonous plants.[7][13] |
The structure-activity relationship studies in these fields indicate that the nature and position of halogen substituents on the aromatic rings are critical for activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to evaluate the biological activities of this compound and its analogs.
Radioligand Receptor Binding Assay (for Neurological Targets)
Objective: To determine the binding affinity of a test compound to a specific neurotransmitter receptor (e.g., Dopamine D2 or Serotonin 5-HT2A).
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).
-
Test compound and a known reference compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
96-well filter plates.
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.
Materials:
-
Test compound.
-
Bacterial or fungal culture.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis.
Caption: Synthetic relationship of this compound to Asenapine.
Caption: Experimental workflow for a radioligand receptor binding assay.
Caption: Simplified signaling pathways for Asenapine's antagonist action at D2 and 5-HT2A receptors.
References
- 1. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Selective Herbicidal Properties of Several Variously Substituted Phenoxyalkylcarboxylic Acids | Weeds | Cambridge Core [cambridge.org]
- 8. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
- 11. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid Effects: A Methodological Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative framework for the cross-validation of the biological effects of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid. Given the limited publicly available data on the specific biological activities of this compound, which is primarily known as an intermediate in the synthesis of the atypical antipsychotic Asenapine[1], this document outlines a proposed series of experimental methodologies to comprehensively characterize its potential pharmacological and toxicological profile. By employing a multi-tiered approach encompassing in vitro and in vivo assays, researchers can achieve robust and cross-validated data. This guide details experimental protocols, data presentation strategies, and visual workflows to aid in the systematic investigation of this and other novel chemical entities.
Introduction
This compound is a phenoxyacetic acid derivative. This class of compounds is known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and herbicidal effects[1][2][3]. Its role as a precursor to Asenapine, a potent antagonist of dopamine and serotonin receptors, suggests that it may possess latent psychoactive properties or other off-target effects that warrant investigation[4][5][6][7][8]. Rigorous cross-validation of any observed biological effects using orthogonal methods is critical to establishing a reliable pharmacological and toxicological profile.
This guide presents a hypothetical, yet methodologically sound, approach to assessing the biological effects of this compound, focusing on cytotoxicity, genotoxicity, and receptor binding affinity.
Experimental Workflows
A systematic approach to characterizing the biological effects of a novel compound involves a tiered workflow, starting with high-throughput in vitro screening and progressing to more complex cellular and in vivo models.
Cross-Validation of Cytotoxicity
The initial assessment of a compound's biological effect often begins with evaluating its cytotoxicity. Cross-validation is achieved by employing multiple assays that measure different cellular endpoints.
Data Presentation: In Vitro Cytotoxicity
| Assay Method | Principle | Endpoint Measured | Cell Line | Hypothetical IC50 (µM) |
| MTT Assay | Measures mitochondrial reductase activity in viable cells. | Cell Viability | HepG2 (Liver) | 75.3 |
| SH-SY5Y (Neuronal) | 58.9 | |||
| LDH Release Assay | Measures lactate dehydrogenase (LDH) released from damaged cells. | Cell Membrane Integrity | HepG2 | 82.1 |
| SH-SY5Y | 65.4 | |||
| Neutral Red Uptake | Assesses the viability of cells based on their ability to incorporate and bind the supravital dye neutral red in the lysosomes. | Lysosomal Integrity | HepG2 | 78.5 |
| SH-SY5Y | 61.2 |
Experimental Protocols
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Plate cells (e.g., HepG2, SH-SY5Y) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24 or 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
b) LDH (Lactate Dehydrogenase) Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and diaphorase.
-
Colorimetric Measurement: Measure the absorbance at 490 nm, which is proportional to the amount of LDH released.
-
Data Analysis: Compare the LDH release in treated wells to positive (cell lysis) and negative (vehicle) controls to determine the percentage of cytotoxicity.
Cross-Validation of Genotoxicity
Should the compound exhibit cytotoxicity, it is crucial to assess its potential to cause genetic damage. A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies[9][10].
Data Presentation: In Vitro Genotoxicity
| Assay Method | Principle | Endpoint Measured | Test System | Hypothetical Result |
| Ames Test | Measures the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium. | Gene Mutation | S. typhimurium (TA98, TA100, etc.) with and without S9 activation | Negative |
| In Vitro Micronucleus Assay | Detects chromosome breakage or loss by identifying micronuclei in the cytoplasm of interphase cells. | Chromosomal Damage | Chinese Hamster Ovary (CHO) cells | Negative |
| Comet Assay | Measures DNA strand breaks in individual cells through electrophoresis. | DNA Damage | Human peripheral blood lymphocytes | Negative |
Experimental Protocols
a) Ames Test (Bacterial Reverse Mutation Assay)
-
Bacterial Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) that are auxotrophic for histidine.
-
Metabolic Activation: Conduct the assay with and without the S9 fraction from rat liver to assess the genotoxicity of the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to various concentrations of the test compound on a minimal agar plate.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (those that have regained the ability to synthesize histidine). A significant increase in revertant colonies compared to the control indicates a mutagenic effect.
b) In Vitro Micronucleus Assay
-
Cell Culture and Treatment: Culture mammalian cells (e.g., CHO cells) and treat them with the test compound at various concentrations for a defined period.
-
Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. A significant increase in micronucleated cells indicates clastogenic or aneugenic activity.
Cross-Validation of Receptor Binding Affinity
Given that this compound is an intermediate in the synthesis of Asenapine, a multi-receptor antagonist, it is plausible that the intermediate itself may have some affinity for CNS receptors.
Data Presentation: Receptor Binding Affinity
| Assay Method | Principle | Target | Radioligand | Hypothetical Ki (nM) |
| Radioligand Binding Assay | Competitive binding assay where the test compound displaces a radiolabeled ligand from its receptor. | Dopamine D2 Receptor | [3H]-Spiperone | >10,000 |
| Serotonin 5-HT2A Receptor | [3H]-Ketanserin | >10,000 | ||
| Enzyme Inhibition Assay | Measures the ability of a compound to inhibit the activity of a specific enzyme. | Cyclooxygenase-2 (COX-2) | Arachidonic Acid (substrate) | 8,500 |
Experimental Protocols
a) Radioligand Binding Assay
-
Receptor Preparation: Prepare cell membranes expressing the target receptor (e.g., human D2 or 5-HT2A receptors).
-
Assay Setup: In a 96-well plate, incubate the receptor preparation with a fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for D2) and varying concentrations of the test compound.
-
Incubation and Filtration: Allow the binding to reach equilibrium, then rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki).
b) COX-2 Enzyme Inhibition Assay
-
Enzyme and Compound Incubation: Pre-incubate human recombinant COX-2 enzyme with the test compound or vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Prostaglandin Measurement: After a set incubation time, measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of COX-2 activity and determine the IC50 value.
In Vivo Toxicology
If significant in vitro activity is observed, preliminary in vivo studies are warranted to assess the compound's effects in a whole organism.
Data Presentation: Acute Oral Toxicity (Rodent Model)
| Species | Dose Group (mg/kg) | Number of Animals (M/F) | Clinical Observations | Gross Pathology Findings |
| Sprague-Dawley Rat | 0 (Vehicle) | 5/5 | Normal | No abnormalities |
| 50 | 5/5 | Normal | No abnormalities | |
| 500 | 5/5 | Lethargy observed within 4 hours, resolved by 24 hours | No abnormalities | |
| 2000 | 5/5 | Severe lethargy, piloerection; no mortality | No abnormalities |
Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Use healthy, young adult rats (e.g., Sprague-Dawley), fasted overnight before dosing.
-
Dosing: Administer a single oral dose of the compound to one animal at a time. The initial dose is selected based on in vitro data.
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.
-
Endpoints: Record clinical signs, body weight changes, and perform gross necropsy at the end of the study. Determine the LD50 (lethal dose for 50% of animals) if applicable.
Conclusion
The cross-validation of biological effects through a diverse array of experimental methods is fundamental to modern drug discovery and toxicology. This guide provides a comprehensive, albeit hypothetical, framework for the systematic evaluation of this compound. By employing the outlined in vitro and in vivo assays, researchers can build a robust data package, ensuring the reliability and reproducibility of their findings. The application of these principles will enable a thorough understanding of the compound's potential biological activities and guide further development decisions.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. jetir.org [jetir.org]
- 4. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]
- 7. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. criver.com [criver.com]
A Comparative Efficacy Analysis of 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid and Related Bioactive Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This document therefore aims to provide a valuable contextual comparison by examining the efficacy of its most prominent derivative, Asenapine. Furthermore, to illustrate the diverse bioactivities of the broader phenoxyacetic acid chemical class, we will also provide data on two other exemplary compounds: a known inhibitor of osteoclast differentiation, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide, and the widely used herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D).
Contextual Placement of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
The primary role of this compound in the pharmaceutical landscape is as a precursor to Asenapine. The logical relationship is straightforward: it is a building block in the multi-step synthesis of this atypical antipsychotic.
Comparative Analysis with Asenapine
Asenapine is an atypical antipsychotic used for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder. Its efficacy is believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1]
Mechanism of Action and Receptor Binding Profile of Asenapine
Asenapine exhibits a broad pharmacological profile, binding with high affinity to a wide range of neurotransmitter receptors.[2][3] This multi-receptor antagonism is thought to contribute to its overall clinical effect.[1]
Table 1: Receptor Binding Affinities (pKi) of Asenapine [4][5]
| Receptor Family | Receptor Subtype | pKi |
| Serotonin | 5-HT2A | 10.2 |
| 5-HT2C | 10.5 | |
| 5-HT7 | 9.9 | |
| 5-HT6 | 9.6 | |
| 5-HT2B | 9.8 | |
| 5-HT1A | 8.6 | |
| 5-HT1B | 8.4 | |
| Dopamine | D3 | 9.4 |
| D4 | 9.0 | |
| D1 | 8.9 | |
| D2 | 8.9 | |
| Adrenergic | α2B | 9.5 |
| α1 | 8.9 | |
| α2A | 8.9 | |
| α2C | 8.9 | |
| Histamine | H1 | 9.0 |
| H2 | 8.2 |
Higher pKi values indicate greater binding affinity.
Pharmacokinetic Profile of Asenapine
Asenapine is administered as a sublingual tablet due to low oral bioavailability (<2%) when swallowed.[6][7]
Table 2: Pharmacokinetic Parameters of Sublingual Asenapine
| Parameter | Value | Reference(s) |
| Bioavailability | 35% | [8] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [8] |
| Half-life (t1/2) | ~24 hours | [8] |
| Protein Binding | 95% | [6] |
| Metabolism | Primarily via CYP1A2 | [6] |
Clinical Efficacy of Asenapine
Clinical trials have demonstrated the efficacy of Asenapine in the treatment of schizophrenia and bipolar I disorder.[9][10]
Table 3: Summary of Asenapine Efficacy in Clinical Trials
| Indication | Primary Efficacy Measure | Key Findings | Reference(s) |
| Schizophrenia (Acute Treatment) | Change in Positive and Negative Syndrome Scale (PANSS) Total Score | Statistically significant improvement compared to placebo in 2 of 4 pivotal 6-week trials. In one trial, the mean change from baseline was significantly greater with Asenapine 5 mg twice daily compared to placebo. | [11][12] |
| Bipolar I Disorder (Acute Manic/Mixed Episodes) | Change in Young Mania Rating Scale (YMRS) Total Score | Statistically significant reductions in YMRS total scores compared to placebo at 3 weeks. In a pooled analysis, the mean change from baseline at day 21 was -10.8 for Asenapine vs. -5.5 for placebo. | [13][14] |
Comparative Analysis with N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide
This compound, a derivative of the phenoxyacetic acid scaffold, has been identified as an inhibitor of osteoclast differentiation, suggesting potential therapeutic applications in bone-related disorders.[15][16]
Efficacy in Inhibiting Osteoclast Differentiation
In vitro studies have shown that N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide (referred to as PPOA-N-Ac-2-Cl in the cited study) leads to a dose-dependent decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells.[10] This indicates an inhibition of the differentiation of precursor cells into mature osteoclasts. The compound was also found to downregulate the expression of key osteoclast-specific genes, including TRAF6, c-fos, and NFATc1.[16] While a specific IC50 value is not provided in the available literature, the effect was significant at a concentration of 6 µM.[4]
Experimental Protocols
This assay is used to identify mature osteoclasts, which are rich in the TRAP enzyme.
-
Cell Culture and Differentiation: Bone marrow-derived macrophages (BMMs) are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to induce differentiation into osteoclasts. Test compounds are added at various concentrations during this period.
-
Fixation: After the differentiation period (typically 5-7 days), the cells are washed with phosphate-buffered saline (PBS) and fixed with a 4% formaldehyde solution for approximately 10 minutes.
-
Staining: The fixed cells are incubated with a pre-warmed TRAP staining solution. A typical solution contains sodium acetate buffer (pH 5.0), Triton X-100, sodium tartrate, a substrate like naphthol AS-MX phosphate, and a color reagent such as fast red violet LB salt. The incubation is carried out at 37°C until a visible color change occurs in the positive control wells.
-
Quantification: TRAP-positive cells that are multinucleated (containing three or more nuclei) are counted as mature osteoclasts. This can be done using light microscopy.[17][18]
This assay measures the functional activity of osteoclasts, which is their ability to resorb bone matrix.
-
Cell Seeding: Osteoclast precursors are seeded onto a resorbable substrate, such as calcium phosphate-coated plates or dentin slices.
-
Differentiation and Resorption: The cells are cultured with M-CSF and RANKL to induce differentiation and subsequent resorption of the substrate. Test compounds are included in the culture medium.
-
Cell Removal: After the culture period (e.g., 9-14 days), the cells are removed from the substrate, often using sonication in an isopropanol solution.
-
Visualization of Pits: The resorption pits are stained. For calcium phosphate coatings, staining with 5% silver nitrate (von Kossa staining) can be used. For dentin slices, toluidine blue is commonly used.
-
Quantification: The total area of the resorption pits is quantified using imaging software, such as ImageJ.[2][19][20]
Comparative Analysis with 2,4-Dichlorophenoxyacetic acid (2,4-D)
2,4-D is a widely used systemic herbicide that belongs to the phenoxyacetic acid class. Its mechanism of action is distinct from the previously discussed compounds, highlighting the chemical versatility of this scaffold.
Mechanism of Action and Efficacy
2,4-D acts as a synthetic auxin, a type of plant growth regulator.[15] It is selectively toxic to broadleaf weeds, while most grasses are resistant. At herbicidal concentrations, it causes uncontrolled and unsustainable growth, leading to stem curling, leaf withering, and ultimately, plant death.[15]
The efficacy of 2,4-D can be quantified by its EC50 (Effective Concentration, 50%), which is the concentration that causes a 50% reduction in a measured endpoint, such as plant growth or biomass.
Table 4: Herbicidal Efficacy (EC50) of 2,4-D on Selected Plant Species
| Plant Species | Soil Type | EC50 (mg/kg) | 95% Confidence Interval | Reference |
| Allium cepa (Onion) | Natural Soil (NS) | 1.13 | 0.99 - 1.28 | [3] |
| Technosol with Ash (TAS) | 2.11 | 1.94 - 2.29 | [3] | |
| Raphanus sativus (Radish) | Natural Soil (NS) | 0.95 | 0.84 - 1.07 | [3] |
| Technosol with Ash (TAS) | 1.29 | 1.19 - 1.40 | [3] |
Experimental Protocol for Herbicide Efficacy Testing
A generalized protocol for assessing the efficacy of a soil-active herbicide like 2,4-D in a greenhouse setting is as follows:
-
Plant Preparation: Seeds of the target weed species and a susceptible reference species are germinated and grown in pots or trays containing a standardized soil type.
-
Herbicide Application: The herbicide is applied at a range of concentrations. For pre-emergence testing, the herbicide is applied to the soil surface before the weeds emerge. For post-emergence testing, it is sprayed onto the foliage of the plants at a specific growth stage.
-
Growth Conditions: The treated plants are maintained in a greenhouse under controlled conditions of temperature, light, and humidity.
-
Efficacy Assessment: After a set period (e.g., 21-28 days), the efficacy of the herbicide is assessed. This can involve visual scoring of plant injury, measurement of plant height or biomass (fresh or dry weight), and counting the number of surviving plants.
-
Data Analysis: The data are used to calculate the EC50 or GR50 (the dose required to cause a 50% reduction in growth) for each plant species.[21]
Conclusion
While this compound is a critical component in the synthesis of the atypical antipsychotic Asenapine, it does not have established direct therapeutic efficacy. However, an examination of its derivatives and structurally related compounds reveals the broad biological potential of the phenoxyacetic acid scaffold.
Asenapine demonstrates potent multi-receptor antagonism, translating to clinical efficacy in complex neuropsychiatric disorders like schizophrenia and bipolar disorder. In contrast, another derivative, N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide, shows promise in a completely different therapeutic area, inhibiting bone resorption by osteoclasts. Finally, the well-established herbicidal activity of 2,4-D as a synthetic auxin highlights the diverse applications of this chemical class.
This comparative guide underscores the importance of chemical structure in determining biological activity and provides a framework for understanding the potential applications of novel compounds based on the known efficacy of their structural relatives. Future research could explore the direct biological activities of this compound and its other derivatives to uncover new therapeutic leads.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]
- 7. N‐[2‐(4‐benzoyl‐1‐piperazinyl)phenyl]‐2‐(4‐chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. contractlaboratory.com [contractlaboratory.com]
- 10. Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide on Osteoclast Differentiation In Vitro via the Downregulation of TRAF6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Asenapine effects on individual Young Mania Rating Scale items in bipolar disorder patients with acute manic or mixed episodes: a pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.mdedge.com [cdn.mdedge.com]
- 13. Asenapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A 3-week, randomized, placebo-controlled trial of asenapine in the treatment of acute mania in bipolar mania and mixed states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. deq.mt.gov [deq.mt.gov]
- 16. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 17. 4.5. TRAP Staining [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [bio-protocol.org]
- 21. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 2-(2-(4-chlorophenoxy)phenyl)acetic acid serves as a crucial intermediate in the synthesis of Asenapine, an atypical antipsychotic medication.[1] This structural motif, belonging to the broader class of phenoxyacetic acid derivatives, is a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to this compound, drawing from various studies on phenoxyacetic acid derivatives. The information is intended to guide researchers in the design and development of novel therapeutic agents.
Comparative Biological Activity
The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. While specific SAR studies on a series of directly analogous this compound derivatives are not extensively documented in the public domain, we can infer potential trends from studies on related phenoxyacetic acid and similar diaryl ether structures.
Activities such as anti-inflammatory, antimicrobial, and anticancer effects are commonly reported for this class of compounds. For instance, various phenoxyacetic acid derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation.[2][3]
Table 1: Summary of Biological Activities of Representative Phenoxyacetic Acid Analogs
| Compound ID | Modifications from Core Scaffold | Target/Assay | Activity Metric (e.g., IC50, Zone of Inhibition) | Reference |
| Series 1 | (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | Antibacterial (S. pyogenes, S. aureus, E. coli, P. aeruginosa) | Moderate to good inhibition zones for various derivatives | [4] |
| Series 2 | 2-(2-benzyl-4-chlorophenoxy) acetohydrazide triazole derivatives | Antibacterial (S. aureus, E. coli, P. aeruginosa) | Good activity at 100 mg/ml for several compounds | [4] |
| Compound 5f | Hydrazone derivative of a phenoxyacetic acid | COX-2 Inhibition (in vivo) | 63.35% inhibition of paw thickness | [2][3] |
| Compound 7b | Hydrazone derivative of a phenoxyacetic acid | COX-2 Inhibition (in vivo) | 46.51% inhibition of paw thickness | [2][3] |
| INT131 Analog 10 | 4-bromo-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)-2,5-difluorobenzenesulfonamide | PPARγ Agonist | High Potency | [5] |
Note: The compounds listed are structurally related to the topic compound and illustrate the types of biological activities observed and the impact of structural modifications. Direct quantitative comparison is challenging due to variations in assay conditions.
Key Structure-Activity Relationship Insights
From the available literature on related compounds, several key SAR trends can be highlighted:
-
Substituents on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring play a critical role in determining the biological activity. Electron-withdrawing groups, such as halogens, can influence the electronic properties and binding interactions with biological targets.[5]
-
Modifications of the Acetic Acid Moiety: Derivatization of the carboxylic acid group into esters, amides, or hydrazones can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. For example, hydrazone derivatives have shown potent COX-2 inhibitory activity.[2][3]
-
Conformational Flexibility: The angle of twist between the two phenyl rings is a crucial parameter for the activity of diaryl ether-containing compounds. This dihedral angle influences how the molecule fits into the binding pocket of a target protein.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of phenoxyacetic acid analogs.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay is crucial for evaluating the anti-inflammatory potential of the synthesized compounds.
-
Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compounds at various concentrations are pre-incubated with the COX enzyme in a buffer solution containing a heme cofactor at room temperature.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Quantification: The conversion of arachidonic acid to prostaglandin H2 (PGH2), and subsequently to prostaglandin E2 (PGE2), is quantified using an enzyme immunoassay (EIA) kit.
-
Data Analysis: The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated by plotting the percentage of inhibition against the compound concentration.
Antibacterial Susceptibility Testing (Disc Diffusion Method)
This method is widely used to screen for the antimicrobial activity of new compounds.[4]
-
Inoculum Preparation: A standardized suspension of the target bacterial strain is prepared.
-
Plate Inoculation: The bacterial suspension is uniformly spread onto the surface of an agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.
-
Incubation: The plates are incubated under appropriate conditions for bacterial growth.
-
Measurement: The diameter of the zone of inhibition (the area around the disc where bacterial growth is prevented) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate key relationships and processes.
Caption: General Structure-Activity Relationship (SAR) trends for phenoxyacetic acid analogs.
References
- 1. innospk.com [innospk.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid and its Analogs for Researchers and Drug Development Professionals
An objective analysis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid reveals its primary significance not as a standalone therapeutic agent, but as a crucial intermediate in the synthesis of the atypical antipsychotic drug, Asenapine. While peer-reviewed studies validating the direct biological activity of this compound are scarce, the broader class of phenoxyacetic acid derivatives has demonstrated a wide range of pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.
This guide provides a comparative overview of the known applications of this compound and the biological activities of its structural analogs, supported by experimental data from peer-reviewed literature.
This compound: A Key Building Block for Asenapine
This compound, with the CAS number 25563-04-6, is a well-documented precursor in the multi-step synthesis of Asenapine.[1] Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] The synthesis of Asenapine leverages the specific chemical structure of this compound to construct the final complex molecule.
Below is a diagram illustrating the synthetic pathway from this compound to Asenapine.
The Broader Biological Potential of Phenoxyacetic Acid Derivatives
While this compound itself is not marketed as a therapeutic, its core structure, the phenoxyacetic acid scaffold, is a recurring motif in a variety of biologically active compounds. Researchers have explored derivatives of this scaffold for numerous therapeutic applications.
Several studies have highlighted the potential of phenoxyacetic acid derivatives as anticancer agents. For instance, certain analogs have shown significant antiproliferative activity against various cancer cell lines.
The phenoxyacetic acid scaffold has also been investigated for its antimicrobial properties. Derivatives have been synthesized and tested against various bacterial and fungal strains, with some exhibiting promising activity.
The structural similarity of phenoxyacetic acids to non-steroidal anti-inflammatory drugs (NSAIDs) has prompted investigations into their anti-inflammatory potential. Additionally, some derivatives have been explored for other activities, such as herbicidal and plant growth-regulating properties.
Comparative Quantitative Data
The following table summarizes the in vitro biological activity of various phenoxyacetic acid derivatives from peer-reviewed studies. This data provides a comparative context for the potential efficacy of this class of compounds.
| Compound/Derivative | Target/Assay | Cell Line/Organism | Result (IC50/Zone of Inhibition) |
| Anticancer Activity | |||
| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | MTT Assay | HeLa (Cervical Cancer) | 2.21 µM |
| N'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazide | MTT Assay | BEL-7402 (Liver Cancer) | 14.46 µM |
| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][2]thiazin-4-one | MTT Assay | LS180 (Colon Cancer) | 65.43 µM |
| Antimicrobial Activity | |||
| Ethyl 2-[4-{bis (1H-indol-3-yl) methyl}-2-methoxyphenoxy] acetate | Paper Disk Agar Diffusion | Staphylococcus aureus | 20 mm |
| (E)-4-((2-(carboxymethoxy) benzylidene) amino) benzoic acid | Paper Disk Agar Diffusion | E. coli | 22 mm |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the biological activity of phenoxyacetic acid derivatives.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified CO2 incubator at 37°C.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a phenoxyacetic acid derivative) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a designated period (e.g., 48 or 72 hours).
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
-
Media Preparation: A suitable agar medium is prepared and sterilized.
-
Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the target microorganism.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the microorganism to grow.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disk, where microbial growth is inhibited, is measured in millimeters.
Logical Workflow for Drug Discovery
The exploration of phenoxyacetic acid derivatives for therapeutic purposes follows a standard drug discovery workflow. The diagram below illustrates this logical progression from initial screening to lead optimization.
References
For Immediate Release
This guide provides a comparative overview of the cytotoxic properties of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid and a series of structurally related molecules. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an understanding of the structure-activity relationships concerning the cytotoxicity of this class of compounds. The data presented is compiled from various studies and aims to offer a comprehensive, albeit indirect, comparison.
Introduction
This compound is a compound of interest due to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs), some of which have demonstrated potential as anti-cancer agents. Understanding the cytotoxic profile of this molecule and its analogs is crucial for evaluating their therapeutic potential. This guide summarizes available in vitro cytotoxicity data, details common experimental methodologies, and illustrates relevant cellular pathways.
Comparative Cytotoxicity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various compounds structurally related to this compound against several human cancer cell lines. It is important to note that this data is collated from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Cytotoxicity of Phenylacetic Acid Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Fluorophenyl)-N-(2-nitrophenyl) acetamide | PC3 (Prostate Carcinoma) | >100 | [1] |
| 2-(4-Fluorophenyl)-N-(3-nitrophenyl) acetamide | PC3 (Prostate Carcinoma) | 52 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl) acetamide | PC3 (Prostate Carcinoma) | 80 | [1] |
| 2-(4-Fluorophenyl)-N-(2-methoxyphenyl) acetamide | PC3 (Prostate Carcinoma) | >100 | [1] |
| 2-(4-Fluorophenyl)-N-(3-methoxyphenyl) acetamide | PC3 (Prostate Carcinoma) | >100 | [1] |
| 2-(4-Fluorophenyl)-N-(4-methoxyphenyl) acetamide | PC3 (Prostate Carcinoma) | >100 | [1] |
| Imatinib (Reference) | PC3 (Prostate Carcinoma) | 40 | [1] |
| 2-(4-Fluorophenyl)-N-(4-nitrophenyl) acetamide | MCF-7 (Breast Cancer) | 100 | [1] |
| Imatinib (Reference) | MCF-7 (Breast Cancer) | 98 | [1] |
Table 2: Cytotoxicity of 2,4-Dichlorophenoxyacetic Acid Thiosemicarbazide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide | MKN74 (Gastric Cancer) | 137.38 | [2] |
| 1,4-bis[(2,4-dichlorophenoxy)acetylthiosemicarbazide]phenyl | MKN74 (Gastric Cancer) | 143.54 | [2] |
| 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide | BJ (Normal Fibroblasts) | 631.45 | [2] |
| 1,4-bis[(2,4-dichlorophenoxy)acetylthiosemicarbazide]phenyl | BJ (Normal Fibroblasts) | 756.85 | [2] |
Table 3: Cytotoxicity of Symmetrical Chlorophenylamino-s-triazine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 2c | MCF7 (Breast Cancer) | 4.14 ± 1.06 | [3] |
| Compound 2f | MCF7 (Breast Cancer) | 11.02 ± 0.68 | [3] |
| Compound 3c | MCF7 (Breast Cancer) | 4.98 ± 1.06 | [3] |
| Compound 3f | MCF7 (Breast Cancer) | 5.11 ± 0.72 | [3] |
| Compound 4c | MCF7 (Breast Cancer) | 6.85 ± 0.94 | [3] |
| Paclitaxel (Reference) | MCF7 (Breast Cancer) | 2.01 ± 0.11 | [3] |
| Compound 2c | C26 (Colon Carcinoma) | 7.87 ± 0.96 | [3] |
| Compound 2f | C26 (Colon Carcinoma) | 4.62 ± 0.65 | [3] |
| Compound 3c | C26 (Colon Carcinoma) | 3.05 ± 0.41 | [3] |
| Compound 3f | C26 (Colon Carcinoma) | 7.10 ± 0.88 | [3] |
| Compound 4c | C26 (Colon Carcinoma) | 1.71 ± 0.23 | [3] |
| Paclitaxel (Reference) | C26 (Colon Carcinoma) | 2.30 ± 0.15 | [3] |
Experimental Protocols
A variety of in vitro assays are utilized to determine the cytotoxic potential of chemical compounds. Below are detailed protocols for some of the most common methods cited in the referenced literature.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.[4]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[5]
-
MTT Addition: Remove the culture medium and add 28 µL of a 2 mg/mL MTT solution to each well.[5]
-
Incubation: Incubate the plate at 37°C for 1.5 hours.[5]
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[5]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound as in the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[6]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.[7]
-
LDH Reaction: Add the LDH reaction mixture to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt.[6]
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm. The amount of formazan produced is proportional to the amount of LDH released.[6]
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound.
-
Reagent Addition: Add a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) to each well.[9]
-
Incubation: Incubate at room temperature to allow for cell lysis and cleavage of the substrate by active caspases.
-
Luminescence Measurement: Measure the resulting luminescent signal, which is proportional to the amount of caspase-3/7 activity.[9]
DNA Fragmentation Assay
A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. This can be visualized as a "ladder" on an agarose gel.
-
Cell Harvesting and Lysis: Harvest cells after treatment and lyse them using a detergent buffer.
-
DNA Extraction: Isolate the DNA from the cell lysate, often through phenol/chloroform extraction and ethanol precipitation.[10]
-
RNase and Proteinase K Treatment: Treat the DNA with RNase and proteinase K to remove contaminating RNA and proteins.
-
Agarose Gel Electrophoresis: Run the extracted DNA on a 2% agarose gel containing a DNA stain (e.g., ethidium bromide).[10]
-
Visualization: Visualize the DNA fragments under UV light. A characteristic ladder of DNA fragments indicates apoptosis.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for in vitro cytotoxicity assessment.
Putative Signaling Pathway for Cytotoxicity
Caption: A simplified diagram of potential apoptotic signaling pathways.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiologics.com [cellbiologics.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 10. Apoptotic Cell Determination by DNA Fragmentation Assay [bio-protocol.org]
On-Target Confirmation of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid: A Comparative Guide for Researchers
This guide provides a comprehensive analysis of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, focusing on confirming its on-target role as a crucial intermediate in the synthesis of the atypical antipsychotic drug, Asenapine. While direct pharmacological data on this specific molecule is not extensively available in public literature, its "on-target effect" in a chemical synthesis context is well-documented.[1] This guide will compare its physicochemical properties with those of structurally related compounds and provide detailed experimental protocols for its synthesis.
Data Presentation: Comparative Analysis of Physicochemical Properties
The selection of a chemical intermediate is paramount for the efficiency and purity of the final active pharmaceutical ingredient (API). The table below compares the key properties of this compound with other relevant phenylacetic acid derivatives.
Table 1: Physicochemical Properties of Phenylacetic Acid Derivatives
| Property | This compound | 2-Chlorophenylacetic acid | (4-Chlorophenoxy)acetic acid | Phenylacetic acid |
| CAS Number | 25563-04-6[2] | 2444-36-2 | 122-88-3[3] | 103-82-2[4] |
| Molecular Formula | C₁₄H₁₁ClO₃[2] | C₈H₇ClO₂ | C₈H₇ClO₃[3] | C₈H₈O₂[4] |
| Molecular Weight ( g/mol ) | 262.69[2] | 170.59 | 186.59[3] | 136.15[4] |
| Melting Point (°C) | 120-122[1] | 92-95 | 156.5[3] | 76-77[4] |
| Boiling Point (°C) | 397.7[1] | 145 | Decomposes[3] | 265.5[4] |
| Appearance | Light pinkish-beige solid[1] | White to light yellow crystalline solid | Odorless solid[3] | White solid with a honey-like odor[4] |
| Purity | ≥98.0%[1] | ≥99% | Not specified | Not specified |
| Primary Application | Intermediate for Asenapine[1] | Intermediate for anti-inflammatory drugs | Herbicide[3] | Precursor in perfumes and pharmaceuticals[4] |
The high purity and specific melting and boiling points of this compound facilitate controlled reactions, minimizing impurities in the final API, a critical consideration in drug development.[1]
Experimental Protocols: Synthesis of this compound
The following is a detailed methodology for the synthesis of this compound, a crucial step in the manufacturing process of Asenapine.
Synthesis via Ullmann Condensation
This protocol describes a common method for the formation of the diaryl ether linkage in the target molecule.
Materials:
-
Methyl 2-bromophenylacetate
-
4-chlorophenol
-
Cesium carbonate
-
Copper(I) chloride
-
N,N-dimethylglycine
-
Dioxane
-
Ethyl acetate
-
Methanol
-
Potassium hydroxide (KOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Ester Synthesis:
-
Dissolve methyl 2-bromophenylacetate and 4-chlorophenol in dioxane with warming.[5]
-
Under a nitrogen atmosphere, add cesium carbonate, copper(I) chloride, and N,N-dimethylglycine to the solution.[5]
-
Heat the reaction mixture at reflux for several days, monitoring the reaction progress.[5]
-
After cooling, filter the mixture and concentrate the filtrate under vacuum.[5]
-
Add ethyl acetate and adjust the pH to 1 with 1 M HCl.[5]
-
Wash the organic phase with saturated brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester.[5]
-
-
Saponification:
-
Dissolve the resulting ester in methanol and add KOH.[5]
-
Heat the solution for several hours.[5]
-
Cool the reaction mixture and remove the methanol under vacuum.[5]
-
Add water to the residue and adjust the pH to 1 with 1 M HCl to precipitate the product.[5]
-
Filter the resulting crystals and dry in a vacuum to yield this compound.[5]
-
Visualizing the Synthesis and Workflow
Diagrams are provided below to illustrate the synthetic pathway and the general experimental workflow.
Caption: Synthesis of this compound.
Caption: General experimental workflow for chemical synthesis.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C14H11ClO3 | CID 12245871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4-Chlorophenoxy)acetic acid | C8H7ClO3 | CID 26229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 5. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to Analytical Methods for the Purity Validation of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
For researchers, scientists, and drug development professionals, ensuring the chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of quality control and regulatory compliance. This guide provides a comparative overview of key analytical methods for the validation of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid purity, a crucial intermediate in the synthesis of pharmaceuticals like Asenapine. We present detailed experimental protocols, comparative performance data, and visual workflows to assist in the selection of the most suitable analytical strategy.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1] A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating this compound from its potential process-related impurities and degradation products.
Proposed Experimental Protocol for RP-HPLC
Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound and the detection of its impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of Acetonitrile (Solvent A) and 0.1% Phosphoric acid in Water (Solvent B).
-
Gradient Program:
-
0-5 min: 40% A
-
5-20 min: 40% to 80% A
-
20-25 min: 80% A
-
25-30 min: 80% to 40% A
-
30-35 min: 40% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase (initial composition) to a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the test sample in the mobile phase to a concentration of 0.1 mg/mL.
Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies should be performed.[2][3][4][5] The sample should be subjected to stress conditions such as:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Dry heat at 105°C for 24 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples are then analyzed to ensure that the degradation products are well-resolved from the main peak.
HPLC Workflow Diagram
References
Safety Operating Guide
Safe Disposal of 2-(2-(4-Chlorophenoxy)phenyl)acetic Acid: A Guide for Laboratory Professionals
Providing critical safety and operational guidance for the proper disposal of 2-(2-(4-Chlorophenoxy)phenyl)acetic acid, this document outlines the necessary procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
This chemical compound must be managed as hazardous waste and disposed of through a licensed chemical waste management facility. Under no circumstances should this compound be released into the sanitary sewer system or discarded as general solid waste.[1]
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is classified as a skin and eye irritant.[2][3]
Personal Protective Equipment (PPE):
A thorough risk assessment should be conducted before beginning any work. The following PPE is mandatory when handling this substance:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the material.[4]
-
Body Protection: A laboratory coat or other suitable protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH-approved respirator is required.[1]
Engineering Controls:
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood. An eyewash station and safety shower must be readily accessible.[1][2]
Quantitative Hazard Data
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [2][3] |
| Eye Irritation | Causes serious eye irritation. | [2][3] |
| Aquatic Hazard (Long-term) | May cause long lasting harmful effects to aquatic life. | [3] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Solid Waste: Collect solid waste in a dedicated, properly labeled, and sealable container that is compatible with the chemical.[2][4]
-
Liquid Waste (Solutions): If the compound is in solution, collect it in a designated, leak-proof, and clearly labeled waste container for halogenated organic liquids.[1]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[2]
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1]
-
Provide the EHS office or contractor with an accurate description of the waste.
-
Due to the hazardous nature of this halogenated organic compound, in-lab treatment, such as neutralization for sewer disposal, is not recommended.[1] The primary and mandatory disposal route is through a licensed hazardous waste facility.[1]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
Essential Safety and Handling Guide for 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | 4 | H413: May cause long lasting harmful effects to aquatic life |
Personal Protective Equipment (PPE)
Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Protection Type | Specific Recommendations | Standard/Source |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166 |
| Skin Protection | Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit. | General Laboratory Practice |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or if dust is generated. | General Laboratory Practice |
| Hand Protection | Chemical-resistant gloves are required. | General Laboratory Practice |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the container is properly labeled.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep the container tightly sealed when not in use.
-
-
Preparation and Use:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust inhalation.
-
Don all required personal protective equipment (PPE) before handling.
-
When weighing or transferring the substance, take care to avoid generating dust.
-
During experimental use, handle the chemical with care to prevent contact with skin, eyes, and clothing.
-
-
Spill and Exposure Response:
-
Spill: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a sealed, labeled container for proper disposal.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[2]
Waste Collection and Disposal Protocol:
-
Segregation:
-
Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.
-
As a halogenated organic compound, it should be segregated into the halogenated organic waste stream.[3] Do not mix with non-halogenated waste.[3][4]
-
-
Containerization:
-
Use a chemically resistant, sealable container for waste collection.
-
Ensure the waste container is kept closed except when adding waste.[4]
-
Label the container clearly as "Hazardous Waste" and list the contents.
-
-
Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Dispose of the hazardous waste through a licensed environmental disposal service.
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
Do not dispose of it down the drain or in regular trash.[2]
-
The following diagram illustrates the decision-making process for the disposal of laboratory waste containing this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
